Product packaging for Afatinib(Cat. No.:CAS No. 439081-18-2)

Afatinib

Katalognummer: B000358
CAS-Nummer: 439081-18-2
Molekulargewicht: 485.9 g/mol
InChI-Schlüssel: ULXXDDBFHOBEHA-CWDCEQMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This anilinoquinazoline compound covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of tyrosine kinase autophosphorylation and subsequent downregulation of ErbB signaling. This mechanism is critical in cancer research, as aberrant ErbB signaling driven by receptor mutations or overexpression contributes to the malignant phenotype of many solid tumors. This compound is highly effective in inhibiting the proliferation of cell lines expressing wild-type EGFR, as well as those with specific EGFR mutations such as exon 19 deletions and the L858R point mutation. Its irreversible binding and broader target profile may help overcome resistance to first-generation, reversible EGFR inhibitors. In non-clinical models, this compound demonstrates potent antitumor activity with low nanomolar IC50 values, making it an essential tool for studying oncogenic signaling and therapeutic resistance. Research Applications: • Investigation of EGFR-driven oncogenesis and signaling pathways • Studies on resistance mechanisms to first-generation TKIs • Exploration of HER2-positive cancer models Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25ClFN5O3 B000358 Afatinib CAS No. 439081-18-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850140-72-6, 439081-18-2
Record name Afatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850140-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tovok
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Afatinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Afatinib

Mechanism of Action as an ErbB Family Blocker

Differential Activity Against EGFR Mutations (e.g., L858R, Exon 19 Deletions)

Afatinib demonstrates superior affinity and potency compared to first-generation EGFR TKIs against both wild-type EGFR and common activating EGFR mutations. These common mutations include the L858R point mutation in exon 21 and deletions in exon 19 (Del19), as evidenced in both cell-free in vitro and cell-based assays. probes-drugs.org Non-small cell lung cancer (NSCLC) tumors harboring these common activating EGFR mutations, along with certain less common mutations like G719X (exon 18) and L861Q (exon 21), exhibit particular sensitivity to this compound treatment in preclinical and clinical settings. wikipedia.orgwikipedia.org Pooled analyses of clinical trials, specifically LUX-Lung 2, LUX-Lung 3, and LUX-Lung 6, have further substantiated this compound's efficacy in patients with these common and select uncommon EGFR mutations. wikipedia.org

While this compound is capable of inhibiting EGFR harboring the T790M gatekeeper resistance mutation, its clinical efficacy in patients who have developed acquired resistance to first-generation EGFR TKIs (often due to the T790M mutation) is limited, typically yielding objective response rates below 10%. probes-drugs.orgwikipedia.org In contrast, newer, third-generation EGFR TKIs, such as osimertinib (B560133), have been developed to target the T790M mutation with greater potency and selectively inhibit mutant over wild-type EGFR. nih.gov Intriguingly, preclinical models have shown that cancer cells with an EGFR-sensitizing mutation (Del19 or L858R) that subsequently develop resistance through other mutations, such as L718Q, L844V, or C797S, can still retain sensitivity to quinazoline-based EGFR inhibitors, including this compound.

Table 1: this compound's Activity Against Various EGFR Mutations

EGFR Mutation TypeThis compound Activity/SensitivitySupporting Evidence
Wild-type EGFRPotent inhibition, superior affinity and potency compared to first-generation TKIs probes-drugs.org
L858R (Exon 21)High sensitivity, superior affinity and potency compared to first-generation TKIs wikipedia.orgprobes-drugs.orgwikipedia.org
Exon 19 Deletions (Del19)High sensitivity, superior affinity and potency compared to first-generation TKIs wikipedia.orgprobes-drugs.orgwikipedia.org
G719X (Exon 18)Active/sensitive in clinical settings wikipedia.orgwikipedia.org
L861Q (Exon 21)Active/sensitive in clinical settings wikipedia.orgwikipedia.org
S768IActive/sensitive in clinical settings wikipedia.org
T790M (Acquired Resistance)Can inhibit, but limited clinical efficacy for acquired resistance (objective response rate < 10%) probes-drugs.orgwikipedia.orgwikipedia.org
Exon 20 InsertionsLimited non-clinical/clinical activity wikipedia.orgwikipedia.org
L718Q, L844V, C797S (Resistance with activating mutations)Retains sensitivity in preclinical models (in presence of Del19 or L858R)

Downstream Signaling Pathway Modulation

Beyond its direct inhibitory effects on ErbB receptors, this compound also modulates several crucial intracellular signaling pathways that are often aberrantly activated in cancer, contributing to tumorigenesis. probes-drugs.org These include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. probes-drugs.org

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway is a pivotal signaling cascade in cell regulation, frequently found to be deregulated in various cancers. probes-drugs.org this compound has been shown to inhibit this pathway. Specifically, this compound's action leads to a reduction in EGFR activation through decreased phosphorylation, which subsequently results in the inhibition of Akt phosphorylation. The activation of the PI3K/Akt/mTOR pathway is also a known mechanism contributing to acquired resistance to EGFR inhibitors, including this compound. probes-drugs.org Preclinical studies have highlighted that combining this compound with inhibitors of the PI3K/Akt/mTOR pathway, such as PI-103 (a dual PI3K and mTOR inhibitor), can yield synergistic inhibitory activity in NSCLC cell lines. probes-drugs.org Oncogenic PI3K mutations can serve as a significant mechanism of resistance to this compound. Therefore, combinations of this compound with inhibitors targeting PIK3CA, Akt, or mTOR may be necessary to achieve a more efficient blockade of the PI3K/Akt/mTOR pathway. Furthermore, this compound treatment can induce the accumulation of reactive oxygen species (ROS), which consequently downregulates Akt/mTOR signal transduction and can lead to protective autophagy. However, combining this compound with autophagy inhibitors has been demonstrated to enhance its therapeutic efficacy.

Ras/Raf/MEK/ERK Pathway Inhibition

The Ras/Raf/MEK/ERK (also known as the MAPK) pathway is a major signaling cascade that regulates cell growth, differentiation, and survival, and is frequently upregulated in various cancers, often driven by oncogenic Kirsten rat sarcoma virus (KRAS) mutations. probes-drugs.org this compound has been shown to inhibit this pathway. In vitro experiments in KRAS-mutant colorectal (CRC) and NSCLC cells have demonstrated that this compound acts synergistically with MEK inhibitors like selumetinib (B1684332) and trametinib (B1684009) to suppress cell proliferation. probes-drugs.org Upregulation of ErbB3 has been implicated in contributing to intrinsic resistance to MEK inhibitors. probes-drugs.org While this compound alone demonstrated greater efficacy than gefitinib (B1684475), it was not sufficient to completely reverse gefitinib resistance by solely blocking the EGFR/PI3K/Akt and EGFR/Ras/Raf/MAPK signaling pathways. The rationale for combining this compound with MEK inhibitors in KRAS-mutant tumors is supported by preclinical observations that MEK inhibitor activity is often hindered by feedback activation of upstream HER receptors, which can reactivate both the MAPK and PI3K-Akt pathways.

JAK/STAT Pathway Modulation and Inhibition

The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is another critical intracellular signaling cascade involved in cellular proliferation and survival. Aberrant activation of this pathway, particularly of JAK2/STAT3, can contribute to resistance mechanisms against first-generation EGFR inhibitors. probes-drugs.org Preclinical studies suggest that this compound can modulate and inhibit components of the JAK/STAT pathway. probes-drugs.org A synergistic interaction between this compound and dasatinib (B193332), a known Src inhibitor, has been observed, which was partially attributed to their complementary inhibition of related signaling molecules, including STAT3.

Src/FAK Signaling Pathway Effects

Src kinase and Focal Adhesion Kinase (FAK) constitute key components of a signaling pathway integral to cell survival, adhesion, and migration. While the provided research does not explicitly detail this compound's direct inhibitory effects on the Src/FAK pathway, its synergistic activity when combined with dasatinib (a recognized Src inhibitor) indicates a significant interplay. The combination of this compound and dasatinib demonstrated synergistic efficacy, which was attributed not only to their blockade of different signaling pathways but also to their complementary inhibition of related signaling molecules. Dasatinib is known to exert its effects, in part, by targeting Src/FAK signaling pathways. This suggests that this compound's broader cellular impact can indirectly influence or be enhanced through its interaction with or in the context of Src/FAK pathway targeting.

Apoptosis Induction Mechanisms

This compound effectively inhibits cancer cell proliferation and actively induces apoptosis, a form of programmed cell death. The induction of apoptosis by this compound is substantiated by the observed cleavage of Poly (ADP-ribose) polymerase (PARP), a crucial molecular event characteristic of apoptotic cell death. The extent of PARP cleavage was further increased when this compound was administered in combination with dasatinib, providing additional evidence for enhanced apoptosis induction. Moreover, this compound-induced autophagy, a cellular process involving the degradation and recycling of cellular components, has been linked to the Akt/mTOR and extracellular signal-regulated kinase (Erk) signaling pathways and is also associated with the accumulation of reactive oxygen species (ROS). While autophagy can sometimes serve as a survival mechanism for cancer cells, studies suggest that for this compound, this induced autophagy may be "protective," and combining this compound with autophagy inhibitors can enhance its therapeutic efficacy.

Compound Names and PubChem CIDs

Cell Cycle Regulation

This compound exerts a profound influence on cell cycle progression, primarily by inducing cell cycle arrest and subsequently promoting apoptosis across various cancer cell types. The specific phase of arrest can vary depending on the cell line and concentration.

This compound's primary mechanism involves the irreversible inhibition of the ErbB family receptors, which, in turn, suppresses crucial downstream signaling pathways such as PI3K/Akt and RAS/Raf/ERK1/2 nih.govfrontiersin.orgresearchgate.net. This inhibition leads to a cascade of cellular effects, including the downregulation of cell cycle progression regulators like cyclin D1 and anti-apoptotic proteins such as Bcl-xL nih.gov. Concurrently, this compound has been shown to activate STAT1 expression, further contributing to its anti-proliferative effects nih.gov.

Research findings have demonstrated distinct patterns of cell cycle arrest:

In uveal melanoma (UM) cells, this compound significantly arrested cells in the G0/G1 phase and decreased entry into the G2/M phase nih.gov.

Similarly, in head and neck squamous cell carcinoma (HNSCC) cell lines (CAL27 and SQD9) and esophageal squamous cell carcinoma (ESCC) cells (HKESC-2, EC-1), this compound induced a concentration- and time-dependent increase in the G0/G1 cell cycle phase, with a corresponding reduction in cells in the S and G2/M phases frontiersin.orge-century.us.

Conversely, in nasopharyngeal carcinoma (NPC) cell lines (e.g., HNE-1), this compound promoted cell cycle arrest at the S and G2/M phases in a dose-dependent manner, alongside a decrease in the G0/G1 population dovepress.com.

In human lung cancer PC-9 cells, this compound treatment for 24 hours at therapeutic concentrations (10 nM to 1 μM) resulted in increases in the G1 phase, while higher concentrations (1 to 10 μM) led to increases in the sub-G1 phase (indicative of apoptosis) and at 10 μM, increases in S and G2/M phases were also observed oncotarget.com.

Beyond direct cell cycle protein modulation, this compound treatment can also induce DNA damage, evidenced by increased levels of phospho-Chk1 and Chk2 proteins, particularly at concentrations ranging from 10 nM to 10 μM oncotarget.com. Furthermore, this compound can downregulate the protein levels of ribonucleotide reductase (RNR) subunits, RRM1 and RRM2, contributing to DNA damage and G1 arrest, independent of the EGFR signaling pathway in some cell types oncotarget.com.

The following table summarizes selected research findings on this compound's influence on cell cycle regulation across various cancer cell lines.

Cell Line TypeSpecific Cell Line(s)This compound ConcentrationTreatment DurationObserved Cell Cycle EffectReference
Uveal Melanoma (UM)Multiple establishedNot specifiedNot specifiedArrested cells in G0/G1 phase; decreased entry into G2/M phase. Downregulated cyclin D1 and Bcl-xL; activated STAT1. nih.gov
Nasopharyngeal Carcinoma (NPC)HNE-10.625-5 μM48 hoursDose-dependent increase in percentage of cells in S and G2/M phases; concomitant decrease in G0/G1 phase. dovepress.com
Head and Neck Squamous Cell Carcinoma (HNSCC)CAL2710-15 nMNot specifiedConcentration-dependent increase in G0/G1 phase (e.g., 65% to 82% at 10 nM, 84% at 15 nM); concomitant reduction in S and G2/M phases. frontiersin.org
Esophageal Squamous Cell Carcinoma (ESCC)HKESC-20.01-0.1 μM16-48 hoursDose- and time-dependent increase in G0/G1 phase (e.g., at 0.01 μM, 38.2% at 0h to 68.1% at 16h, 82.4% at 24h, 88.2% at 48h; at 0.1 μM, 74.7% at 16h, 86.2% at 24h, 91.0% at 48h). e-century.us
Human Lung CancerPC-910 nM-10 μM24 hoursIncreased G1 (10 nM-1 μM); increased sub-G1 (1-10 μM); increased S and G2/M (10 μM). Increased phospho-Chk1 and Chk2 levels. Downregulated RRM1/RRM2 at 10 μM. oncotarget.com

Angiogenesis Pathway Influence

This compound's broad inhibition of the ErbB family receptors also extends its influence to critical pathways involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The activation of EGFR in tumor cells is known to stimulate the production of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor tandfonline.com. By irreversibly blocking EGFR and other ErbB receptors, this compound effectively interferes with this pro-angiogenic signaling.

Specific effects on angiogenesis-related pathways and factors include:

VEGF and ERK-VEGF/MMP9 pathway inhibition: this compound decreases the activity of the ERK signaling pathway and reduces the expression levels of VEGF and matrix metalloproteinase 9 (MMP9). This contributes to its inhibitory effects on epithelial-mesenchymal transition (EMT) and tumorigenesis nih.gov.

VEGF secretion and receptor phosphorylation: In liver cancer cells (HepG2), this compound has been shown to inhibit the secretion of VEGF. Furthermore, it downregulates the expression of VEGF and the phosphorylation of vascular endothelial growth factor receptor 1 (p-VEGFR1) and vascular endothelial growth factor receptor 2 (p-VEGFR2), as well as p-EGFR, in both cancer cells and human umbilical vein endothelial cells (HUVECs), which are critical for endothelial cell function and angiogenesis nih.gov.

Lymphangiogenesis inhibition: this compound significantly inhibits tumor lymphangiogenesis, a process involving the formation of new lymphatic vessels that facilitate cancer metastasis. It achieves this by inhibiting the Janus kinase 1/2 (JAK1,2)/STAT3 signaling pathway, which plays a crucial role in regulating lymphangiogenesis jcancer.org. This inhibition leads to the suppression of key lymphangiogenesis regulatory factors, including lymphatic vessel endothelial hyaluronan receptor 1 (LYVE-1), VEGFR2, VEGFR3, VEGFC, VEGFA, and chemokine receptor 7 (CCR7) jcancer.org. These effects have been observed in human lymphatic endothelial cells (HLEC), where this compound inhibited their proliferation, migration, and tube formation, as well as in xenograft tumor models jcancer.org.

The table below summarizes the research findings highlighting this compound's impact on angiogenesis-related factors and cellular processes.

Preclinical Investigation of Afatinib

In Vitro Studies

Afatinib, an irreversible ErbB family blocker, has been the subject of extensive preclinical investigation to characterize its anti-cancer activity. nih.gov These in vitro studies have been crucial in elucidating its mechanism of action and evaluating its potential as a therapeutic agent across a spectrum of malignancies.

Kinase Assays

This compound demonstrates potent and irreversible inhibition of key members of the ErbB family of receptor tyrosine kinases. nih.gov Kinase assays have been instrumental in quantifying its inhibitory activity. This compound covalently binds to specific cysteine residues within the kinase domains of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and ErbB4, leading to an irreversible blockade of their signaling functions. nih.gov This covalent binding prevents autophosphorylation and transphosphorylation of the receptors, thereby inhibiting downstream signaling pathways that are critical for cell growth and survival. nih.govnih.gov

The inhibitory concentrations (IC50) of this compound have been determined against various forms of these kinases. Notably, this compound is highly potent against both wild-type and mutant forms of EGFR. For instance, in cell-free assays, the IC50 values for this compound against wild-type EGFR (EGFRwt) and the L858R mutant are 0.5 nM and 0.4 nM, respectively. selleckchem.com Importantly, this compound retains significant activity against the gefitinib-resistant L858R/T790M double mutant of EGFR, with an IC50 of 10 nM. selleckchem.com Its inhibitory activity extends to HER2 and ErbB4, with IC50 values of 14 nM and 1 nM, respectively. selleckchem.com This broad-spectrum and irreversible inhibition of the ErbB family distinguishes this compound from first-generation reversible EGFR inhibitors. nih.gov

Target KinaseIC50 (nM)
EGFR (wild-type)0.5
EGFR (L858R)0.4
EGFR (L858R/T790M)10
HER2 (ErbB2)14
ErbB4 (HER4)1

Cell Line Models

The anti-tumor effects of this compound have been extensively studied in a wide array of cancer cell line models, providing crucial insights into its cellular mechanisms of action.

This compound has consistently demonstrated the ability to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.gov For example, in the T24 bladder cancer cell line, this compound significantly reduced cell viability, with more pronounced effects observed at concentrations ranging from 5 to 20 µmol/l. nih.gov Similarly, in nasopharyngeal carcinoma (NPC) cell lines such as CNE-2, HNE-1, and SUNE-1, this compound inhibited cell growth in a dose-dependent fashion. nih.gov The half-maximal inhibitory concentration (IC50) values for this compound in HNE-1, CNE-2, and SUNE-1 cell lines were determined to be 4.41 ± 0.73 μM, 2.81 ± 0.35 μM, and 6.93 ± 0.54 μM, respectively, after 72 hours of treatment. nih.gov Furthermore, studies on uveal melanoma (UM) cell lines also revealed that this compound reduced cell viability. nih.gov

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov In the T24 bladder cancer cell line, treatment with this compound led to an increase in the rate of apoptosis as the drug concentration increased. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in a decreased Bcl-2/Bax ratio, which is a critical determinant of apoptotic signaling. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines without EGFR mutations, such as H358 and H441, this compound was found to induce significant cell death and apoptosis. nih.govduke.edu This apoptotic effect was associated with the downregulation of CIP2A, which in turn promotes the activity of protein phosphatase 2A (PP2A) and leads to a decrease in AKT phosphorylation. nih.govduke.edu Studies in uveal melanoma cell lines also confirmed that this compound activates apoptosis. nih.govresearchgate.net

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. In vitro studies have shown that this compound can effectively inhibit these processes. In the T24 bladder cancer cell line, a Transwell invasion assay demonstrated that this compound treatment significantly inhibited the invasive behavior of the cells in a dose-dependent manner. nih.gov This inhibition of invasion was associated with a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix. nih.gov Furthermore, this compound was also found to impair the migration of uveal melanoma cell lines. nih.gov

Evaluation of Efficacy in Various Cancer Cell Types

The efficacy of this compound has been evaluated across a diverse panel of cancer cell lines, demonstrating its broad potential. In addition to its well-established activity in non-small cell lung cancer (NSCLC) cells harboring EGFR mutations, this compound has shown promise in other malignancies. nih.gov

Preclinical studies have indicated that this compound has anti-tumor activity in bladder cancer, head and neck squamous cell carcinoma, and breast cancer. nih.gov In nasopharyngeal carcinoma (NPC) cell lines, this compound demonstrated a steep dose-response relationship with dose-dependent growth inhibition. nih.gov Furthermore, this compound has been shown to reduce cell viability in multiple established uveal melanoma (UM) cell lines and in primary cell lines derived from patient tumors. nih.govresearchgate.net Its efficacy has also been noted in gastric cancer and pancreatic cancer models. nih.gov The broad range of cancer cell types sensitive to this compound underscores the importance of the ErbB signaling network in various cancers. nih.gov

Cancer TypeCell LinesObserved Effects
Bladder CancerT24Proliferation inhibition, apoptosis induction, invasion inhibition nih.gov
Nasopharyngeal CarcinomaCNE-2, HNE-1, SUNE-1Proliferation inhibition nih.gov
Non-Small Cell Lung Cancer (EGFR wild-type)H358, H441Apoptosis induction nih.govduke.edu
Uveal MelanomaMel202, 92.1, C918, OMM.1Reduced cell viability, apoptosis activation, migration impairment nih.gov
Gastric Cancer-Tumor shrinkage in xenograft models nih.gov
Pancreatic Cancer-Tumor shrinkage in xenograft models nih.gov
Head and Neck Squamous Cell Carcinoma-Tumor shrinkage in xenograft models nih.gov
Breast Cancer-Inhibition of cellular growth and apoptosis induction nih.gov

In Vivo Studies

The in vivo effects of this compound have been extensively studied using various rodent models, primarily involving human tumor xenografts in immunodeficient mice. nih.gov These models are crucial for assessing the antitumor activity of this compound in a living system, providing insights into its efficacy, mechanisms of action, and potential for combination therapies. mdpi.com

Xenograft Models

Preclinical evaluation of this compound has utilized both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). CDX models, which involve implanting human tumor cell lines into immunodeficient mice, are widely used for initial efficacy testing and mechanistic studies. mdpi.com PDX models, where tumor tissue from a patient is directly implanted into a mouse, are considered more clinically relevant as they better retain the histopathology and genetic features of the original tumor. mdpi.comaacrjournals.org

This compound has been tested against a diverse range of xenograft models representing various cancer types. The first in vivo demonstration of its effects was in xenografts of the A431 epidermoid carcinoma cell line, which expresses high levels of wild-type Epidermal Growth Factor Receptor (EGFR). nih.gov Studies have also been conducted in models of non-small cell lung cancer (NSCLC), nasopharyngeal carcinoma (NPC), breast cancer, and head and neck squamous cell cancer. nih.govnih.gov

Specific cell lines used to establish xenograft models in this compound research include:

NSCLC: H1975, PC-9, H2170 (HER2-amplified), H1781 (HER2-mutant), H358, and RPC-9. nih.govresearchgate.netaacrjournals.orgresearchgate.netnih.gov

Nasopharyngeal Carcinoma: HNE-1. nih.gov

Ovarian Carcinoma: SKOV-3. tandfonline.com

These models have been instrumental in evaluating this compound's efficacy against tumors with specific genetic profiles, such as those with EGFR mutations (e.g., exon 19 deletion, L858R), the T790M resistance mutation, or HER2 (also known as ERBB2) alterations. nih.govresearchgate.netaacrjournals.org

Evaluation of Tumor Growth Inhibition

As a single agent, this compound has demonstrated significant tumor growth inhibition and even tumor shrinkage across a variety of xenograft models. nih.gov Its mechanism involves the irreversible inhibition of signaling from ErbB family members, leading to the downregulation of key signaling pathways and the induction of apoptosis. nih.govresearchgate.net

In an early study using the A431 xenograft model, daily oral treatment with this compound led to reduced tumor growth and tumor regressions. nih.gov This was accompanied by the downregulation of phosphorylated EGFR (pEGFR) and pAkt in the tumors, indicating successful target engagement. nih.gov In this particular model, this compound was found to be more effective than the reversible EGFR inhibitors gefitinib (B1684475) and lapatinib. nih.gov

The efficacy of this compound has been quantified in several studies. In a mouse model of intracerebral metastases using PC-9 cells, this compound administration resulted in a tumor growth inhibition (TGI) of 90.2%. nih.gov Similarly, in a xenograft model using H358 NSCLC cells, this compound treatment inhibited tumor growth by nearly 80% compared to controls. researchgate.net Studies on HER2-altered lung cancer models also confirmed significant antitumor effects. researchgate.netnih.gov

Table 1: Single-Agent this compound Efficacy in Xenograft Models

Xenograft Model (Cell Line) Cancer Type Key Molecular Feature Observed Efficacy
A431 Epidermoid Carcinoma High wild-type EGFR Reduced tumor growth and regressions. nih.gov
PC-9 Non-Small Cell Lung Cancer Intracerebral Metastases 90.2% Tumor Growth Inhibition (TGI). nih.gov
H358 Non-Small Cell Lung Cancer N/A ~80% tumor growth inhibition. researchgate.net
H2170 Non-Small Cell Lung Cancer HER2 Amplification Significant tumor growth inhibition. researchgate.netnih.gov
H1781 Non-Small Cell Lung Cancer HER2 Mutation Significant tumor growth inhibition. researchgate.netnih.gov

Assessment of Combination Therapy Efficacy in Preclinical Models

To enhance antitumor activity and overcome potential resistance, this compound has been evaluated in combination with various other therapeutic agents in preclinical models. nih.gov These combinations often aim to target multiple signaling pathways or different components of tumor biology.

Preclinical data suggest a synergistic effect when this compound is combined with chemotherapy agents. For instance, combining this compound with gemcitabine (B846) in a nasopharyngeal carcinoma xenograft model resulted in significantly greater inhibition of tumor growth than either agent alone. nih.gov Similarly, the combination of this compound and docetaxel (B913) showed a greater impact on tumor shrinkage in a SKOV-3 ovarian carcinoma xenograft model compared to single-agent treatment. tandfonline.com

Combining this compound with other targeted therapies has also shown promise. Synergistic activity has been observed with EGFR-targeted antibodies like cetuximab in mouse xenograft models of NSCLC with L858R/T790M mutations. tandfonline.com Combination with agents targeting the vascular endothelial growth factor (VEGF) pathway, such as bevacizumab, has proven effective in xenograft tumors harboring the T790M resistance mutation. aacrjournals.org In a human colorectal cancer mouse model, the combination of this compound with nintedanib, a multi-kinase inhibitor, demonstrated strong tumor growth inhibition. tandfonline.com Furthermore, combining this compound with a pan-JAK inhibitor, pyridine-6, showed synergistic antitumor activity in a mouse xenograft model of an EGFR mutation-positive NSCLC cell line. tandfonline.com

Table 2: Efficacy of this compound-Based Combination Therapies in Preclinical Models

Combination Agent(s) Xenograft Model (Cancer Type) Key Finding
Gemcitabine HNE-1 (Nasopharyngeal Carcinoma) Significantly inhibited tumor growth more than either drug alone. nih.gov
Docetaxel SKOV-3 (Ovarian Carcinoma) Greater impact on tumor shrinkage compared with single agents. tandfonline.com
Cetuximab (EGFR antibody) L858R/T790M-positive NSCLC Demonstrated synergistic activity. tandfonline.com
Bevacizumab (VEGF antibody) T790M-mutant NSCLC (RPC-9 & H1975) More efficient tumor growth inhibition than either drug alone. aacrjournals.org
Nintedanib (VEGFR inhibitor) Colorectal Cancer Showed strong tumor growth inhibition compared with either drug alone. tandfonline.com
Pyridine-6 (pan-JAK inhibitor) H1975 (NSCLC) Synergistic antitumor activity. tandfonline.com

Resistance Mechanisms to Afatinib Therapy

Primary Resistance Factors

Primary resistance to Afatinib refers to cases where the tumor does not respond to the therapy from the outset. While the provided search results focus heavily on acquired resistance, some insights can be gleaned regarding pre-existing conditions that might contribute to primary resistance.

EGFR Exon 20 Insertions: These mutations are reported to lead to innate resistance against this compound. oaepublish.com

Acquired Resistance Mechanisms

Acquired resistance mechanisms develop in patients who initially respond to this compound but subsequently experience disease progression. These mechanisms are diverse and can involve changes within the EGFR gene itself or the activation of alternative signaling pathways. aacrjournals.orgersnet.orgersnet.orgnih.gov

Resistance mechanisms dependent on EGFR involve alterations to the receptor itself, impacting this compound's ability to bind and inhibit its activity.

Secondary mutations within the EGFR gene are a major cause of acquired resistance to EGFR TKIs, including this compound.

T790M Mutation: The EGFR T790M mutation is the most common acquired resistance mechanism to this compound, detected in approximately 36% to 70% of cases of acquired resistance. nih.govnih.govnih.gov This mutation reduces the affinity of TKIs to the ATP binding pocket of EGFR. researchgate.net Despite preclinical data suggesting this compound might be effective against T790M, its clinical efficacy in such cases is limited. nih.gov

C797S Mutation: The C797S mutation in EGFR mediates acquired resistance, particularly to third-generation EGFR TKIs like Osimertinib (B560133), which also bind covalently to Cysteine-797 of EGFR. nih.govnih.govaacrjournals.orgspandidos-publications.combiomolther.org While less frequently reported clinically for this compound resistance compared to Osimertinib, studies have shown that C797S can develop in this compound-resistant cells, especially with certain EGFR mutations and low drug doses. nih.govaacrjournals.orgspandidos-publications.com Cells with the C797S mutation (without T790M) can still be sensitive to first-generation EGFR TKIs like Erlotinib or Gefitinib (B1684475), and even this compound itself, depending on the allelic context. oaepublish.comaacrjournals.org

Other Secondary Mutations: Other less common secondary EGFR mutations, such as L792F, T854A, D761Y, and L747S, have also been reported in this compound-resistant cells, though their frequency is low. nih.govoaepublish.comaacrjournals.org The V843I EGFR mutation has also been identified as a resistance mechanism. nih.govresearchgate.net

Table 1: Prevalence of Secondary EGFR T790M Mutation in this compound Acquired Resistance

Study/ContextT790M Detection RateReference
Lung Adenocarcinoma Patients (n=42)47.6% (20/42) nih.gov
General Acquired Resistance50-70% nih.govnih.gov
This compound-resistant PC-9 cells86% of mutations (64/74 clones) in ENU mutagenesis screening aacrjournals.org

Increased expression or amplification of the EGFR gene can contribute to this compound resistance. In some this compound-resistant cell lines, increased EGFR expression has been observed. aacrjournals.org Co-occurrence of EGFR amplification in pre-Afatinib specimens has been associated with poor progression-free survival. ersnet.org

Bypass signaling occurs when cancer cells activate alternative signaling pathways to circumvent the blockade imposed by this compound on EGFR, allowing cell growth and survival to continue.

MET amplification and subsequent activation is a significant acquired resistance mechanism to this compound. ersnet.orgnih.govnih.govnih.govresearchgate.netnih.gov

Prevalence: MET amplification has been identified as a major acquired resistance mechanism in a notable percentage of patients, for instance, in 12.2% of patients with post-Afatinib treatment specimens in one study. ersnet.org It is also commonly observed after progression on first- and second-generation EGFR TKIs. researchgate.net

Mechanism: MET activation leads to drug resistance by activating downstream pathways instead of EGFR. oncotarget.com It can also involve the heterodimerization between MET and EGFR. e-crt.org

Table 2: Bypass Signaling Pathways Implicated in this compound Resistance

Pathway/FactorDescriptionReference
MET Amplification and Activation A major acquired resistance mechanism. Increased MET gene copy number leads to activation of alternative signaling. Associated with poorer overall survival. ersnet.orgersnet.orgnih.govnih.govnih.govresearchgate.netnih.gov
HER2 Amplification and Overexpression HER2 overexpression can confer resistance to this compound. HER2 can heterodimerize with mutant EGFR. Detected in some tumor samples from patients with acquired resistance to EGFR TKIs. This compound itself inhibits HER2. ersnet.orgresearchgate.net ersnet.orgresearchgate.net
KRAS Amplification and Overexpression Wild-type KRAS amplification and overexpression have been identified as mechanisms of this compound resistance in cell lines. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
Insulin-like Growth Factor 1 Receptor (IGF1R) Activation Increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) can promote IGF1R activity and subsequent AKT phosphorylation, indicating a bypass signaling pathway. aacrjournals.orgresearchgate.netoncotarget.com aacrjournals.orgresearchgate.netoncotarget.com
Fibroblast Growth Factor Receptor 1 (FGFR1) Activation Activation of FGFR1, often through an autocrine loop involving FGF2, has been reported as an escape mechanism in this compound-resistant lung cancer cells. oaepublish.comnih.govresearchgate.netoncotarget.comoncotarget.com oaepublish.comnih.govresearchgate.netoncotarget.comoncotarget.com
SRC Family Kinases (SFK) and Focal Adhesion Kinase (FAK) Activation Constitutive activation of SFK/FAK signaling pathway promotes growth, survival, and migration of this compound-resistant cells, often accompanied by a loss of amplification of the EGFR gene. oncotarget.com oncotarget.com
PIK3CA Mutations Mutations in PIK3CA, a gene downstream of EGFR, have been associated with acquired resistance to this compound, though reports are less frequent compared to other mechanisms. nih.govoncotarget.come-crt.org nih.govoncotarget.come-crt.org
Other Proposed Mechanisms Other mechanisms requiring further functional study to prove causal relationship include increased IL6R/JAK/STAT signaling, enhanced interference with aerobic glycolysis, autophagy, and epithelial-to-mesenchymal transition (EMT). nih.govnih.govnih.govresearchgate.netoncotarget.comamegroups.org Histological transformation to small cell lung cancer (SCLC) is also a known acquired resistance mechanism. nih.goversnet.orgoaepublish.comnih.govnih.gov nih.goversnet.orgnih.govoaepublish.comnih.govnih.govnih.govresearchgate.netoncotarget.comamegroups.org

Bypass Signaling Pathway Activation

HER2 Amplification

HER2 (ErbB2) amplification has been identified as a mechanism of acquired resistance to EGFR TKIs, including this compound. This mechanism appears to be independent of the common EGFR T790M secondary mutation. Studies have shown that overexpression of HER2 can confer resistance to this compound in EGFR-mutant cell lines, while HER2 knockdown can enhance sensitivity to this compound. ersnet.orgaacrjournals.orgnih.gov

In a study, HER2 amplification was detected in 12% of tumor samples from patients with EGFR-mutant NSCLC who developed acquired resistance to gefitinib or erlotinib, and notably, these samples did not have a concurrent T790M mutation. ersnet.org Another study evaluating HER2 amplification in this compound-treated patients found it in 22.2% of cases that acquired resistance to this compound plus cetuximab, and 0% in those treated with this compound alone. asco.org This suggests that HER2 amplification can contribute to resistance, particularly in combination therapies involving this compound. nih.govasco.org

IGF-1R Pathway Activation

Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a known mechanism contributing to this compound resistance. This bypass signaling pathway can maintain cellular proliferation and survival despite EGFR inhibition. aacrjournals.orgnih.govoncotarget.comnih.govsemanticscholar.orgmdpi.com

In this compound-resistant cell lines, such as PC-9AFR2, increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) has been observed. This upregulation of IGFBP3 promotes IGF-1R activity and subsequent AKT phosphorylation, thereby indicating a potential bypass signaling pathway associated with IGF-1R. aacrjournals.orgnih.gov Furthermore, in NSCLC cells harboring the EGFR T790M mutation, IGF-1R pathway activation has been shown to contribute to this compound resistance, and IGF-1R knockdown significantly sensitized resistant cells to this compound and induced apoptosis. nih.govmdpi.com Combination treatment with this compound and IGF-1R inhibitors, such as linsitinib (B1684704), has shown more than additive effects on tumor growth in in vivo xenograft models. nih.gov

Table 1: Role of IGF-1R Pathway in this compound Resistance

Cell Line/ContextMechanism of IGF-1R ActivationDownstream SignalingOutcome of IGF-1R Inhibition (e.g., Knockdown, Combination)Source
PC-9AFR2 (EGFR-mutant)Increased IGFBP3 expression, promoting IGF-1R activityAKT phosphorylationResensitization to this compound (implied) aacrjournals.orgnih.gov
H1975 (EGFR L858R/T790M)IGF-1R pathway activationNot explicitly detailed but leads to resistanceIGF-1R knockdown sensitizes cells to this compound, induces apoptosis; combination with linsitinib shows additive effects in vivo nih.govmdpi.com
FGFR1 Amplification

Fibroblast Growth Factor Receptor 1 (FGFR1) activation has been identified as an escape mechanism for cell survival in this compound-resistant cancer cells, potentially compensating for the loss of EGFR-driven signaling. frontiersin.orgmdpi.com

In this compound-resistant PC-9 cells, FGFR1 was found to be activated by its ligand FGF2 through an autocrine loop. These resistant cell lines demonstrated sensitivity to FGFR inhibitors. oncotarget.com this compound-resistant subclones also showed constitutive activation of FGFR through increased expression of FGFR1 and its ligand FGF2, with sustained phosphorylation of downstream signaling pathways like AKT and ERK. mdpi.com FGFR1 amplification has been reported to contribute to resistance to EGFR-TKIs and suggests that patients with highly expressed FGFR1 may benefit from combined EGFR/FGFR inhibition. frontiersin.org

KRAS Expression and Mutations

KRAS alterations, including amplification and mutations, can mediate resistance to this compound. Wild-type KRAS amplification and overexpression have been observed as a mechanism of acquired this compound resistance. aacrjournals.orgnih.gov

In PC-9AFR1 cells, this compound resistance resulted from wild-type KRAS amplification and overexpression. Silencing KRAS significantly attenuated ERK1/2 phosphorylation, indicating its role in the MAPK pathway, although it only modestly inhibited AKT phosphorylation. aacrjournals.org KRAS mutations, particularly at codon 12 or 13, are generally associated with a lack of response to EGFR-TKIs. aacrjournals.org While a study on this compound-resistant lung adenocarcinoma patients did not detect KRAS mutations, other studies support its role in resistance. oncotarget.comnih.gov Furthermore, combination therapies involving this compound and KRAS inhibitors are being explored to overcome resistance in KRAS-mutant cancers, suggesting KRAS activation plays a role in limiting the efficacy of this compound. letswinpc.orgascopost.com

PIK3CA Mutations

Mutations in the Phosphoinositide 3-kinase catalytic subunit alpha (PIK3CA) gene have been implicated in acquired resistance to this compound. These mutations can lead to the activation of the PI3K-AKT-mTOR pathway, providing an alternative survival signal that bypasses the EGFR inhibition. nih.goversnet.orgoncotarget.comnih.govamegroups.orgspandidos-publications.com

Preclinical data suggest that oncogenic PIK3CA mutations may represent a major mechanism of resistance to single-agent this compound, with PIK3CA wild-type cell lines showing greater sensitivity. nih.gov While the frequency of PIK3CA mutations in acquired resistance to EGFR-TKIs is generally low (around 2-5%), they can coexist with other resistance mechanisms. ersnet.orgoncotarget.comoncotarget.comnih.govamegroups.orgspandidos-publications.com A case report speculated that PIK3CA mutation might play a role in this compound resistance, although further studies are needed to confirm this in the context of this compound. oncotarget.com

Table 2: PIK3CA Mutations and this compound Resistance

Context/Type of StudyFrequency/ObservationImpact on this compound ResistanceSource
Preclinical (Gynecological Cancers)Oncogenic PIK3CA mutations observed; PIK3CA wild-type cell lines more sensitive to this compoundMajor mechanism of resistance to single-agent this compound; combinations with PIK3CA/AKT/mTOR inhibitors suggested nih.gov
NSCLC patients post-EGFR TKI resistanceReported in ~5% of patients after first-generation EGFR-TKI progression; can coexist with T790MSpeculated to play a role in this compound resistance; further study needed oncotarget.comamegroups.org
This compound-resistant lung adenocarcinoma patients (small sample)Not detected in one studyMay be rare, potentially due to small sample size oncotarget.comnih.gov
BRAF, NRAS, MEK1, AKT2, LKB1, JAK2 Mutations

Mutations in other signaling molecules, such as BRAF, NRAS, MEK1, AKT2, LKB1, and JAK2, have been investigated for their potential roles in this compound resistance. These genes are involved in various downstream pathways, including the MAPK and PI3K/AKT pathways, which can offer bypass survival signals. oncotarget.comnih.gov

BRAF and NRAS Mutations : Rare mutations in BRAF have been reported in EGFR-TKI resistant patients, although their frequency in this compound resistance specifically is very low or not detected in some studies. ersnet.orgoncotarget.comnih.govamegroups.org Similarly, NRAS expression has been linked to this compound resistance in some cell lines. aacrjournals.org

MEK1 and AKT2 Mutations : While MEK1 and AKT2 are components of crucial survival pathways (MAPK and PI3K/AKT, respectively), direct mutations in these genes leading to this compound resistance have not been consistently detected in patient samples in some studies. oncotarget.comnih.gov

LKB1 and JAK2 Mutations : LKB1 and JAK2 mutations have also been investigated but were not identified as frequent resistance mechanisms in patient cohorts treated with this compound in some reports. oncotarget.comnih.gov

It is important to note that while these mutations are potential mechanisms of resistance to EGFR-TKIs in general, their direct and significant contribution to this compound resistance in clinical settings requires further comprehensive validation, especially given their reported rarity in some studies specifically on this compound resistance. oncotarget.comnih.gov

IL-6R/JAK/STAT Pathway Activation

Activation of the Interleukin-6 Receptor (IL-6R)/JAK/STAT pathway, particularly through STAT3, has been identified as a mechanism of both de novo and acquired resistance to irreversible EGFR inhibitors like this compound. researchgate.netnih.govmdpi.comnih.govoncotarget.com

This compound treatment has been shown to activate IL-6R/JAK1/STAT3 signaling, often via autocrine IL-6 secretion, in NSCLC cells, including those with EGFR T790M mutation. nih.govoncotarget.com This activation can decrease the suppression of lung cancer cells by this compound. mdpi.com Inhibition of the IL-6R/JAK1/STAT3 signaling pathway has been shown to increase sensitivity to this compound, suggesting it as a potential therapeutic target. mdpi.comnih.govoncotarget.com The interaction with fibroblasts can augment this compound-induced STAT3 activation, highlighting the role of a paracrine IL-6R/JAK1/STAT3 loop in drug resistance development. nih.gov

Table 3: IL-6R/JAK/STAT Pathway in this compound Resistance

Component/MechanismEffect on this compound ResistanceReversal StrategySource
IL-6R/JAK1/STAT3 activationInduces de novo and acquired resistance; decreases suppression of cancer cells by this compoundInhibition of IL-6R/JAK1/STAT3 signaling (e.g., pan-JAK inhibitor, STAT3 inhibitors) increases sensitivity mdpi.comnih.govoncotarget.com
Autocrine IL-6 secretionActivates the pathway in this compound-resistant cells (e.g., H1975, PC9-GR)Blockade of IL-6R/JAK1 increases sensitivity nih.govoncotarget.com
Paracrine IL-6R/JAK1/STAT3 loop (via fibroblasts)Augments STAT3 activation and drug resistanceBlockade of IL-6R/JAK1 increases sensitivity nih.gov
Src Upregulation

Upregulation and activation of Src family kinases (SFKs), including Src, have been identified as a mechanism of acquired resistance to this compound. In this compound-resistant H1975 lung cancer cell clones, increased phosphorylation of Src at Y416 and decreased phosphorylation at Y527 were observed, indicating Src activation. This activation of Src is associated with enhanced phosphorylation of ERBB3 (also known as HER3) at Y1289 and elevated signaling from c-KIT and c-MET, suggesting that these compensatory survival pathways become critical for the resistant cells' survival. oncotarget.comnih.gov

Research findings indicate that this compound-resistant H1975 cells rely on ERBB1- and Src-dependent hyper-activation of residual ERBB3, along with increased protein expression and signaling from wild-type c-MET and c-KIT, to maintain viability. oncotarget.comnih.gov Inhibition of ERBB3 signaling through a dual blockade of Src and ERBB1 has been shown to induce tumor cell death. oncotarget.comnih.gov Preclinical studies have also demonstrated that the Src kinase inhibitor, Dasatinib (B193332), can re-sensitize this compound-resistant cells to this compound, leading to tumor regression in xenograft models. tandfonline.comnih.gov This suggests that compensatory activation of Src and HER3 contributes to acquired this compound resistance. researchgate.net Src family kinases and focal adhesion kinase (FAK) activation can contribute to the growth, survival, and migration of this compound-resistant HCC827 cells. researchgate.net

Histological Transformation (e.g., Small Cell Lung Cancer Transformation)

Histological transformation, particularly to small cell lung cancer (SCLC), is a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including this compound. This transformation leads to disease progression, even if the primary adenocarcinoma harbored an activating EGFR mutation. oncotarget.comviamedica.plresearchgate.net While some studies initially did not detect SCLC transformation in this compound-resistant samples oncotarget.com, subsequent case reports and research have confirmed its occurrence. viamedica.plersnet.orgresearchgate.netboehringerone.comoncotarget.com

For instance, one case reported a patient with lung adenocarcinoma harboring an EGFR exon 19 deletion who, after 7 months of this compound treatment, experienced relapse with a rebiopsy revealing SCLC, also with the EGFR exon 19 deletion. researchgate.net Another case highlighted the infrequent co-existence of SCLC transformation and the EGFR T790M mutation as resistance mechanisms in a patient treated with this compound. nih.gov This transformation often results in clinical features and treatment responses similar to classical SCLC, often requiring chemotherapy with agents like cisplatin (B142131) and etoposide. viamedica.plresearchgate.net

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-mesenchymal transition (EMT) is a phenotypic change in cancer cells that contributes to acquired resistance to this compound. EMT is characterized by the loss of epithelial markers (e.g., E-cadherin, claudins) and the upregulation of mesenchymal markers (e.g., vimentin (B1176767), fibronectin, N-cadherin), leading to increased cell migration, invasiveness, and therapeutic resistance. oncotarget.comamegroups.orgmdpi.com

EMT has been observed in this compound-resistant HCC827 and HCC4006 cell lines. oncotarget.com In these resistant cell lines, downregulation of E-cadherin and upregulation of vimentin were noted, alongside a decrease in microRNA-200c, a negative regulator of ZEB1. oncotarget.com EMT can render cancer cells more invasive and migratory, correlating with a poor prognosis. amegroups.orgnih.gov While initially reported primarily in this compound-resistant cell lines, cases of EMT causing acquired resistance in patients treated with this compound have since been documented. amegroups.orgnih.gov

Table 1: Key Molecular Changes in EMT-Mediated this compound Resistance

Marker TypeMarker NameChange in this compound ResistanceAssociated EffectSource
EpithelialE-cadherinDownregulationLoss of cell-cell adhesion, increased migration oncotarget.comamegroups.orgnih.gov
MesenchymalVimentinUpregulationIncreased migration and invasiveness oncotarget.comamegroups.orgnih.gov
MesenchymalFibronectinUpregulationIncreased migration and invasiveness oncotarget.comamegroups.org
MesenchymalN-cadherinUpregulationIncreased migration and invasiveness amegroups.org
microRNAmicroRNA-200cDownregulationUpregulation of ZEB1, promoting EMT oncotarget.com

Autophagy Involvement in Resistance

Autophagy, a cellular process involving the degradation and recycling of cellular components, can play a cytoprotective role in response to this compound treatment, contributing to acquired resistance. mdpi.comnih.govnih.govresearchgate.net this compound has been shown to induce autophagy in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) (FaDu, HN6, CAL-27) and lung adenocarcinoma (H1650 and H1975). mdpi.comnih.govnih.gov

This this compound-induced autophagy appears to be a pro-survival mechanism for cancer cells. mdpi.comnih.gov Studies have demonstrated that inhibiting autophagy, either pharmacologically with agents like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA), or genetically by knockdown of autophagy-related genes (e.g., ATG-5), enhances the cytotoxic effect of this compound and increases apoptosis. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Mechanistically, the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase (ERK) signaling pathways have been implicated in mediating this compound-induced cytoprotective autophagy. mdpi.comnih.govresearchgate.net Reactive oxygen species (ROS) also appear to act as an intracellular transducer regulating both autophagy and apoptosis in this compound-treated cells. nih.govresearchgate.net These findings suggest that blocking autophagy could be a promising strategy to overcome or reduce this compound resistance and enhance its anti-tumor efficacy. nih.govnih.gov

Molecular Heterogeneity of Resistance

The mechanisms of acquired resistance to this compound are highly diverse and heterogeneous, often involving multiple concurrent or sequential molecular alterations. ersnet.orgresearchgate.netaacrjournals.org This complexity makes identifying a single universal resistance mechanism challenging. While the EGFR T790M mutation remains the most frequent acquired resistance mechanism (approximately 47.6% to 60% of cases) oncotarget.comersnet.orgnih.govamegroups.org, a significant proportion of patients develop other resistance mechanisms. oncotarget.comersnet.orgboehringerone.com

Beyond T790M, other identified resistance mechanisms include:

Bypass Signaling Pathway Activation : This involves the activation of alternative receptor tyrosine kinases or downstream signaling components. Examples include amplification of c-MET, HER2, or insulin-like growth factor 1 receptor (IGF1R), and activation of Src. ersnet.orgoncotarget.comnih.govresearchgate.netaacrjournals.orgnih.gov In some instances, wild-type KRAS amplification has been observed, leading to this compound resistance. researchgate.netaacrjournals.org

Histological Transformation : As discussed, transformation to SCLC or squamous cell carcinoma can occur. oncotarget.comviamedica.plresearchgate.netersnet.orgresearchgate.netboehringerone.comnih.govnih.gov

Drug Efflux Pumps : While some EGFR-TKI resistant cells can show increased expression of drug efflux pumps, in this compound-resistant H1975 clones, the expression of ABCG2 and ABCB1 was unexpectedly reduced. oncotarget.com

The molecular heterogeneity is further evident in studies showing distinct resistance mechanisms developing in different this compound-resistant cell lines derived from the same parental cells. For example, in PC-9 cells, long-term exposure to this compound led to three distinct resistant cell lines (PC-9AFR1, PC-9AFR2, and PC-9AFR3), employing unique strategies to evade EGFR inhibition, including increased EGFR expression or the emergence of a T790M mutation. researchgate.netaacrjournals.org This highlights the need for comprehensive genomic profiling of post-treatment specimens to identify the specific resistance mechanisms and guide subsequent therapeutic strategies. ersnet.orgamegroups.org

Table 2: Diverse Mechanisms of Acquired this compound Resistance

Resistance MechanismDescriptionPrevalence (approx.)*Examples/Associated GenesSource
EGFR T790M MutationSecondary mutation in the EGFR gene, reducing this compound's affinity.47.6% - 60%EGFR T790M oncotarget.comersnet.orgnih.govamegroups.org
c-MET AmplificationUpregulation of the c-MET receptor tyrosine kinase, providing a bypass signaling pathway.5% - 43%c-MET researchgate.netersnet.orgboehringerone.comoncotarget.comnih.govaacrjournals.orgnih.gov
Histological Transformation (SCLC)Change from adenocarcinoma to small cell lung cancer (SCLC) histology.3% - 14%SCLC oncotarget.comviamedica.plresearchgate.netersnet.orgresearchgate.netboehringerone.comoncotarget.comnih.gov
EMTEpithelial-to-Mesenchymal Transition: Loss of epithelial markers, gain of mesenchymal markers, increased invasiveness.< 10% (patient data)E-cadherin (down), Vimentin (up), Fibronectin (up), ZEB1 (up), microRNA-200c (down) boehringerone.comoncotarget.comamegroups.orgmdpi.comnih.govnih.govnih.govaacrjournals.orgbiorxiv.org
Autophagy InvolvementIncreased cytoprotective autophagy providing survival advantage to cancer cells.VariableLC3-II (up), p62/SQSTM1 (down), Beclin 1 (up) mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netd-nb.infonih.gov
Src Upregulation/ActivationActivation of Src family kinases, often leading to compensatory signaling.VariableSrc Y416 (up), Src Y527 (down), ERBB3, c-KIT, c-MET oncotarget.comnih.govtandfonline.comnih.govresearchgate.netresearchgate.netnih.govwjon.orgscilit.com
HER2 AmplificationUpregulation of HER2, offering an alternative signaling route.VariableHER2 ersnet.orgaacrjournals.orgnih.gov
IGF1R ActivationActivation of Insulin-like Growth Factor 1 Receptor signaling.VariableIGF1R, PI3K-AKT pathway oncotarget.comresearchgate.netaacrjournals.org
KRAS AmplificationUpregulation or activation of KRAS, a downstream signaling molecule.VariableKRAS ersnet.orgoncotarget.comresearchgate.netaacrjournals.org
TP53 AlterationsMutations in the TP53 gene, associated with poorer overall survival.VariableTP53 ersnet.org

*Prevalence figures are approximate and can vary significantly depending on the study population, methods, and prior treatments.

Clinical Research and Therapeutic Applications of Afatinib

Oncological Indications and Disease Contexts

Non-Small Cell Lung Cancer (NSCLC)

Afatinib has been extensively studied in non-small cell lung cancer (NSCLC), particularly in patients with specific molecular characteristics.

This compound has demonstrated significant efficacy as a first-line treatment for patients with advanced NSCLC harboring common epidermal growth factor receptor (EGFR) mutations, such as exon 19 deletions (Del19) or the L858R point mutation. nih.govcancernetwork.com The pivotal LUX-Lung 3 and LUX-Lung 6 phase III trials compared this compound to platinum-based chemotherapy. In both studies, this compound significantly improved progression-free survival (PFS) and objective response rates (ORR). nih.govnih.gov

In the LUX-Lung 7 trial, a phase IIb head-to-head comparison, this compound showed a statistically superior PFS outcome compared to the first-generation EGFR tyrosine kinase inhibitor (TKI) gefitinib (B1684475). nih.govnih.gov The median PFS for this compound was 11.0 months versus 10.9 months for gefitinib. nih.gov A retrospective analysis of patients treated at Samsung Medical Center between 2014 and 2016 also showed a longer median PFS for this compound (19.1 months) compared to gefitinib (13.7 months) and erlotinib (14.0 months). nih.govnih.gov This superior PFS with this compound was particularly notable in patients with Del19 mutations. nih.govnih.gov

Clinical Trial Data for this compound in EGFR Mutation-Positive NSCLC
TrialComparisonPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
LUX-Lung 3This compound vs. Cisplatin (B142131)/PemetrexedFirst-line advanced EGFRm+ adenocarcinoma11.1 months (this compound) vs. 6.9 months (Chemotherapy) nih.govData not available
LUX-Lung 6This compound vs. Gemcitabine (B846)/CisplatinFirst-line Asian patients with EGFRm+ NSCLC11.0 months (this compound) vs. 5.6 months (Chemotherapy) nih.govData not available
LUX-Lung 7This compound vs. GefitinibFirst-line common EGFR mutations (Del19/L858R)11.0 months (this compound) vs. 10.9 months (Gefitinib) nih.govData not available
Retrospective Study (Samsung Medical Center)This compound vs. Gefitinib vs. ErlotinibFirst-line advanced EGFR-mutant NSCLC19.1 months (this compound) vs. 13.7 months (Gefitinib) vs. 14.0 months (Erlotinib) nih.govnih.govData not available

For patients with advanced squamous cell carcinoma (SqCC) of the lung that has progressed after platinum-based chemotherapy, this compound has been investigated as a second-line treatment option. nih.govhra.nhs.uk The LUX-Lung 8 trial, a phase III study, compared the efficacy of this compound with erlotinib in this patient population. nih.govhra.nhs.uk

LUX-Lung 8 Trial: this compound vs. Erlotinib in Squamous Cell Lung Carcinoma
EndpointThis compoundErlotinibHazard Ratio (HR)p-value
Median Progression-Free Survival (PFS)2.4 months nih.gov1.9 months nih.gov0.82 nih.gov0.0427 nih.gov
Median Overall Survival (OS)7.8 months nih.gov6.8 months nih.gov0.84 nih.gov0.0193 nih.gov
Disease Control Rate (DCR)51% prnewswire.com40% prnewswire.comN/A0.002 prnewswire.com

While the majority of EGFR mutations in NSCLC are common mutations, about 10% are uncommon mutations. ajmc.com this compound has demonstrated clinical activity in patients with NSCLC harboring certain uncommon EGFR mutations. nih.govnih.govajmc.com A pooled analysis of the LUX-Lung 2, 3, and 6 trials assessed the efficacy of this compound in patients with uncommon mutations such as G719X, L861Q, and S768I. cancernetwork.comnih.gov

In this analysis, patients with these major uncommon mutations experienced an objective response rate (ORR) of 71.1% and a median PFS of 10.7 months. cancernetwork.com In contrast, patients with de novo T790M and exon 20 insertion mutations showed less clinical benefit. cancernetwork.com A Korean study of 90 patients with G719X, S768I, or L861Q mutations treated with first-line this compound reported an ORR of 63.3% and a median PFS of 17.3 months. nih.gov The ACHILLES/TORG1834 trial, a Japanese study, found that this compound prolonged PFS compared to platinum-based chemotherapy in treatment-naive patients with uncommon activating EGFR mutations, with a median PFS of 10.6 months for this compound versus 5.7 months for chemotherapy. ascopost.com

Efficacy of this compound in NSCLC with Uncommon EGFR Mutations
Study/AnalysisMutation TypesMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Pooled Analysis (LUX-Lung 2, 3, 6)G719X, L861Q, S768I cancernetwork.com10.7 months cancernetwork.com71.1% cancernetwork.com
Korean StudyG719X, S768I, L861Q nih.gov17.3 months nih.gov63.3% nih.gov
ACHILLES/TORG1834 TrialUncommon activating mutations ascopost.com10.6 months (this compound) vs. 5.7 months (Chemotherapy) ascopost.com61.7% (this compound) ascopost.com

Head and Neck Squamous Cell Carcinoma (HNSCC)

This compound has been evaluated in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). The LUX-Head & Neck 1 trial, a phase III study, compared second-line this compound with methotrexate in patients who had progressed on platinum-based chemotherapy. targetedonc.comnih.gov The trial showed that this compound led to a modest but statistically significant improvement in PFS, with a median of 2.6 months compared to 1.7 months for methotrexate. targetedonc.com The disease control rate was also significantly higher in the this compound arm (49.1% vs. 38.5%). targetedonc.com

More recently, the ALPHA study, a phase II trial, investigated the combination of this compound and pembrolizumab (B1139204) in patients with platinum-refractory, recurrent, or metastatic HNSCC. aacrjournals.orgnih.gov The combination therapy demonstrated an objective response rate of 41.4%, with a median PFS of 4.1 months and a median OS of 8.9 months. aacrjournals.orgnih.gov

Clinical Trial Data for this compound in HNSCC
TrialTreatmentPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR) / Disease Control Rate (DCR)
LUX-Head & Neck 1This compound vs. MethotrexateSecond-line recurrent/metastatic HNSCC2.6 months (this compound) vs. 1.7 months (Methotrexate) targetedonc.comDCR: 49.1% (this compound) vs. 38.5% (Methotrexate) targetedonc.com
ALPHA StudyThis compound + PembrolizumabPlatinum-refractory, recurrent/metastatic HNSCC4.1 months aacrjournals.orgnih.govORR: 41.4% aacrjournals.orgnih.gov

Breast Cancer (HER2-Positive)

The role of this compound in HER2-positive breast cancer has been explored in clinical trials, with mixed results. The LUX-Breast 1 trial, a phase III study, compared this compound plus vinorelbine to trastuzumab plus vinorelbine in patients with HER2-overexpressing metastatic breast cancer who had progressed on a prior trastuzumab-based regimen. nih.govascopubs.orgaacrjournals.org The trial was stopped early as a benefit-risk assessment was unfavorable for the this compound group. nih.govjohnshopkins.edu There was no significant difference in median PFS between the two arms (5.5 months for the this compound group vs. 5.6 months for the trastuzumab group). nih.gov

The LUX-Breast 2 trial, a phase II study, evaluated this compound as a single agent and in combination with chemotherapy (vinorelbine or paclitaxel) in patients with HER2-positive metastatic breast cancer who had failed prior HER2-targeted therapies. nih.govnih.gov In this heavily pre-treated population, this compound monotherapy resulted in an objective response in 18% of patients. nih.govnih.gov For those who progressed on monotherapy and then received this compound in combination with chemotherapy, the objective response rate was 31%. nih.govnih.gov

Clinical Trial Data for this compound in HER2-Positive Breast Cancer
TrialTreatment ArmsPatient PopulationKey Findings
LUX-Breast 1This compound + Vinorelbine vs. Trastuzumab + VinorelbineMetastatic, progressed on prior trastuzumabNo significant difference in median PFS (5.5 vs. 5.6 months) nih.gov
LUX-Breast 2Part A: this compound monotherapy Part B: this compound + Vinorelbine or PaclitaxelMetastatic, failed prior HER2-targeted therapyORR: 18% (Part A), 31% (Part B) nih.govnih.gov

Colorectal Cancer

Clinical research has explored the role of this compound in treating metastatic colorectal cancer (mCRC), particularly in patients with specific genetic profiles. In a phase I study involving patients with KRAS-mutated colorectal, non-small cell lung, and pancreatic cancer, the combination of this compound and selumetinib (B1684332) was investigated. nih.govoup.com For the 19 patients with colorectal cancer, the clinical efficacy was limited. nih.govoup.com

Another randomized phase II trial comparing this compound to cetuximab in patients with KRAS-mutated mCRC found that the efficacy of this compound was modest. oup.com However, for patients with HER-2 amplified mCRC who have progressed after multiline standard therapies, this compound has shown some potential. A case report detailed a patient with HER-2 amplification who received this compound based on results from patient-derived xenograft (PDX) models. This patient achieved a progression-free survival (PFS) of three months with relief of clinical symptoms. nih.gov This suggests that while not effective for all colorectal cancer subtypes, this compound may offer a therapeutic option for patients with HER-2 amplified disease. nih.gov

Trial/StudyCancer TypePatient PopulationTreatmentKey FindingsCitation
Phase I StudyKRAS-mutant Colorectal Cancer19 patients with colorectal cancerThis compound + SelumetinibLimited clinical efficacy observed. nih.govoup.com
Case ReportHER-2 Amplified Metastatic Colorectal Cancer1 patient post-multiline standard therapiesThis compoundAchieved 3-month progression-free survival. nih.gov

Pancreatic Cancer

The application of this compound in pancreatic cancer has been evaluated in both preclinical and clinical settings. Preclinical studies on human pancreatic tumor cell lines demonstrated that this compound was more effective at inhibiting cell growth compared to the reversible EGFR tyrosine kinase inhibitor, erlotinib. nih.gov In BxPC-3 xenograft models, this compound also induced a significant delay in tumor growth. nih.gov Research into pancreatic ductal adenocarcinoma (PDAC) cells has also been conducted to understand mechanisms of action and resistance. nih.gov

A phase Ia/Ib clinical trial evaluated this compound in combination with capecitabine for patients with refractory solid tumors, including pancreatic ductal adenocarcinoma (PDA). mdpi.comresearchgate.netcancer.gov In this study, the combination was found to be tolerable but did not demonstrate clinically meaningful efficacy in refractory PDA. mdpi.comresearchgate.net The median progression-free survival (PFS) for patients with PDA was 1.9 months. mdpi.comresearchgate.net A numerical improvement in disease control and median survival was noted in patients with KRAS wild-type tumors compared to those with KRAS-mutated tumors. mdpi.com Another phase I trial included one patient with pancreatic cancer in a study combining this compound with selumetinib for KRAS-mutated tumors, though specific outcomes for this patient were not detailed. nih.govoup.com

Trial/StudyCancer TypePatient PopulationTreatmentMedian Progression-Free Survival (PFS)Citation
Phase Ia/Ib StudyRefractory Pancreatic Ductal Adenocarcinoma15 patients with PDAThis compound + Capecitabine1.9 months mdpi.comresearchgate.net

Glioblastoma Multiforme

This compound has been investigated as a potential treatment for glioblastoma multiforme (GBM), the most common primary malignant brain tumor in adults, due to the frequent amplification or overexpression of the epidermal growth factor receptor (EGFR) gene in this cancer. nih.govcam.ac.ukdovepress.com

A phase I/randomized phase II study assessed this compound as a monotherapy and in combination with temozolomide in adults with recurrent glioblastoma. elsevierpure.comnih.gov The study concluded that this compound has limited single-agent activity in an unselected recurrent GBM patient population. nih.gov However, there was evidence that certain patient subgroups might experience greater benefit. For instance, patients with tumors that were highly immunoreactive for the EGFRvIII mutation had a longer median PFS when treated with this compound plus temozolomide (3.65 months) compared to those with EGFRvIII-negative tumors (1.05 months). dovepress.com

Another phase I trial evaluated this compound in combination with radiotherapy (RT), with or without temozolomide, in patients with newly diagnosed GBM. nih.govcam.ac.uk This study established the maximum tolerated dose for this compound in these combination regimens. nih.govcam.ac.uk In this trial, the median time to disease progression for patients receiving this compound plus radiotherapy with temozolomide was 14.3 months, and it was 6.9 months for those receiving this compound plus radiotherapy alone. dovepress.com These findings suggest that further studies of this compound in biomarker-selected GBM patient populations may be warranted. cam.ac.uk

Trial/StudyCancer TypePatient PopulationTreatmentMedian Progression-Free Survival (PFS)Citation
Phase I/II Study (EGFRvIII-positive)Recurrent GlioblastomaEGFRvIII-positive tumorsThis compound + Temozolomide3.65 months dovepress.com
Phase I/II Study (EGFRvIII-negative)Recurrent GlioblastomaEGFRvIII-negative tumorsThis compound + Temozolomide1.05 months dovepress.com
Phase I StudyNewly Diagnosed GlioblastomaMGMT promoter methylatedThis compound + Radiotherapy + Temozolomide14.3 months (Time to Progression) dovepress.com
Phase I StudyNewly Diagnosed GlioblastomaMGMT promoter unmethylatedThis compound + Radiotherapy6.9 months (Time to Progression) dovepress.com

Bladder Cancer

Notably, outcomes were significantly better for a subset of patients with specific genetic alterations in HER2 (ERBB2) or ERBB3. cancernetwork.comascopubs.org In patients whose tumors harbored these alterations, the median PFS on this compound was 6.6 months. nih.gov Five out of six patients with these alterations surpassed the primary endpoint of being progression-free at 3 months, compared to zero patients without these alterations. nih.gov

A separate phase II trial, LUX-Bladder 1, assessed second-line this compound in patients with metastatic urothelial carcinoma specifically selected for ERBB1-3 alterations. In this study, the median PFS was 9.8 weeks in one cohort and 7.8 weeks in another. nih.gov An exploratory biomarker analysis suggested that patients with ERBB2 amplification or those with basal-squamous tumor types had a superior response to this compound. nih.gov

Trial/StudyCancer TypePatient PopulationMedian Progression-Free Survival (PFS)Citation
Phase II TrialMetastatic Platinum-Refractory Urothelial CarcinomaOverall cohort (n=23)1.4 months cancernetwork.comnih.gov
Phase II TrialMetastatic Platinum-Refractory Urothelial CarcinomaPatients with HER2/ERBB3 alterations (n=6)6.6 months nih.gov
LUX-Bladder 1 (Phase II)Metastatic Urothelial Carcinoma with ERBB1-3 AlterationsCohort A (n=34)9.8 weeks nih.gov
LUX-Bladder 1 (Phase II)Metastatic Urothelial Carcinoma with ERBB1-3 AlterationsCohort B (n=8)7.8 weeks nih.gov

Gastric Cancer

This compound has been evaluated in various clinical settings for gastric and gastroesophageal junction cancer, often focusing on patients with HER2-positive or EGFR-mutated disease. Several phase II studies have been completed or are ongoing to assess this compound's efficacy. drugbank.com

One phase II study investigated this compound in patients with HER2-positive esophagogastric cancer that was refractory to trastuzumab. ascopubs.org In this heavily pretreated population, this compound demonstrated clinical efficacy, achieving a disease stabilization rate (including partial responses and stable disease) of 42% at 4 months. ascopubs.org Other trials are examining this compound in combination with chemotherapy agents like paclitaxel or a cisplatin and 5-fluorouracil regimen as first or second-line therapies. nih.govonclive.com

The potential for this compound in gastric cancer with uncommon EGFR mutations has also been highlighted in a case report. A patient with a primary gastric adenocarcinoma harboring G719S + L861Q EGFR mutations experienced a partial response to this compound monotherapy. nih.gov This suggests that this compound could be a therapeutic option for a specific subset of gastric cancer patients with rare EGFR mutations. nih.gov Preclinical studies comparing the molecular effects of this compound and trastuzumab in gastric cancer cell lines suggest that this compound's consistent impact on HER family receptor tyrosine kinases and downstream signaling could make it an effective treatment candidate regardless of HER2 activation status. nih.gov

Trial/StudyCancer TypePatient PopulationTreatmentKey Efficacy OutcomeCitation
Phase II StudyHER2-Positive Trastuzumab-Refractory Esophagogastric Cancer20 patientsThis compound42% disease stabilization rate at 4 months ascopubs.org
Case ReportGastric Adenocarcinoma with G719S + L861Q EGFR mutations1 patientThis compoundPartial Response nih.gov

Monotherapy Clinical Outcomes

Progression-Free Survival (PFS) Analyses

Progression-free survival (PFS) is a key endpoint in evaluating the efficacy of anticancer agents. Analyses of this compound monotherapy across various clinical trials have demonstrated its activity, particularly in cancers driven by ErbB family mutations.

The most robust PFS data for this compound monotherapy comes from the LUX-Lung clinical trial program for non-small cell lung cancer (NSCLC) in patients with EGFR mutations. In the LUX-Lung 3 trial, first-line this compound resulted in a median PFS of 11.1 months, which was a significant improvement over standard chemotherapy. targetedonc.com For patients with common EGFR mutations (exon 19 deletions or L858R), the median PFS was even longer at 13.6 months. targetedonc.com Similarly, the LUX-Lung 6 study, conducted in an Asian patient population, showed a median PFS of 11.0 months with this compound. 2minutemedicine.com A real-world study of patients with common EGFR mutations (exon 19 deletion or L858R) treated with first-line this compound showed a median PFS of 13.0 months. nih.gov

Cancer TypePatient PopulationTrialMedian Progression-Free Survival (PFS)Citation
Non-Small Cell Lung CancerEGFR Mutation-Positive (1st Line)LUX-Lung 311.1 months targetedonc.com
Non-Small Cell Lung CancerCommon EGFR Mutations (1st Line)LUX-Lung 313.6 months targetedonc.com
Non-Small Cell Lung CancerEGFR Mutation-Positive (Asian, 1st Line)LUX-Lung 611.0 months 2minutemedicine.com
Urothelial (Bladder) CancerPlatinum-Refractory (Overall Population)Phase II1.4 months cancernetwork.comnih.gov
Urothelial (Bladder) CancerPlatinum-Refractory with HER2/ERBB3 AlterationsPhase II6.6 months nih.gov

Overall Response Rate (ORR) Evaluations

Clinical trial data further supports the efficacy of this compound. In the ASCENT trial, which investigated this compound in patients with stage III EGFR-mutation positive NSCLC, the ORR was 58%. targetedonc.com A phase II study assessing a lower daily dose of this compound in treatment-naïve patients with advanced NSCLC and common EGFR mutations found an objective response rate of 66.6%. jons-online.com

Furthermore, a pooled analysis of data from 99 patients with uncommon EGFR mutations treated with this compound showed an ORR of 53.5%. nih.gov This analysis also highlighted that patients receiving first-line this compound had a significantly higher ORR of 73.3% compared to those receiving it as a second- or later-line therapy. nih.gov When this compound was used as a re-challenge treatment after failure of first-generation EGFR tyrosine kinase inhibitors (TKIs), the ORR was 17.0%. nih.gov

Study/Analysis Patient Population Overall Response Rate (ORR)
Meta-analysis of Real-World Evidence Advanced EGFR-mutated NSCLC 58.9% nih.gov
Real-World Study EGFR-mutated NSCLC (n=88) 54.5% ascopubs.org
ASCENT Trial Stage III EGFR-mutation positive NSCLC 58% targetedonc.com
Phase II Study (Lower Dose) Treatment-naïve advanced NSCLC with common EGFR mutations 66.6% jons-online.com
Pooled Analysis Uncommon EGFR mutations (n=99) 53.5% nih.gov
Pooled Analysis (First-Line) Uncommon EGFR mutations 73.3% nih.gov
Re-challenge Study After 1st generation EGFR-TKI failure 17.0% nih.gov

Disease Control Rate (DCR) Assessment

The disease control rate (DCR) provides a broader view of a treatment's activity by including patients with stable disease in addition to those with complete or partial responses. A meta-analysis of real-world evidence for this compound in advanced EGFR-mutated NSCLC reported a summarized DCR of 87.6%. nih.gov In a real-world study of 88 patients, the DCR was 92.0%. ascopubs.org

A phase II study utilizing a lower dose of this compound in treatment-naïve patients with advanced NSCLC and common EGFR mutations demonstrated a DCR of 92.5%. jons-online.com For patients with advanced NSCLC harboring sensitive EGFR mutations who received this compound after failure of gefitinib and/or erlotinib, the DCR was 79.2%. nih.gov

This compound Disease Control Rate (DCR) in Various Studies

Study/Analysis Patient Population Disease Control Rate (DCR)
Meta-analysis of Real-World Evidence Advanced EGFR-mutated NSCLC 87.6% nih.gov
Real-World Study EGFR-mutated NSCLC (n=88) 92.0% ascopubs.org
Phase II Study (Lower Dose) Treatment-naïve advanced NSCLC with common EGFR mutations 92.5% jons-online.com
Re-challenge Study After 1st generation EGFR-TKI failure 79.2% nih.gov

Time to Treatment Failure (TTF)

Time to treatment failure (TTF) is a pragmatic endpoint that measures the duration from the start of treatment to its discontinuation for any reason, including disease progression, toxicity, or patient preference. In a compassionate use program involving 541 patients with advanced NSCLC who had progressed after clinical benefit from erlotinib or gefitinib, the median TTF with this compound was 3.7 months. nih.gov This study also noted a median TTF of 4.6 months in patients with documented EGFR-mutated NSCLC. nih.gov

A meta-analysis based on real-world data found a mean TTF of 15.4 months for patients with advanced EGFR-mutated NSCLC treated with this compound. nih.gov In a phase II study of a lower this compound dose, the median time to treatment failure was 18.6 months. jons-online.com

This compound Time to Treatment Failure (TTF) in Various Studies

Study/Analysis Patient Population Median Time to Treatment Failure (TTF)
Compassionate Use Program Advanced NSCLC after erlotinib/gefitinib failure 3.7 months nih.gov
Compassionate Use Program EGFR-mutated NSCLC 4.6 months nih.gov
Meta-analysis of Real-World Evidence Advanced EGFR-mutated NSCLC 15.4 months (mean) nih.gov
Phase II Study (Lower Dose) Treatment-naïve advanced NSCLC with common EGFR mutations 18.6 months jons-online.com

Quality of Life (QoL) Impact

In the LUX-Lung 3 trial, this compound was associated with significant improvements in global health status, as well as physical, role, and cognitive functioning. cancernetwork.com Furthermore, this compound delayed the time to deterioration for several lung cancer-related symptoms, including cough, dyspnea, and pain, when compared to cisplatin/pemetrexed. cancernetwork.com

The LUX-Lung 6 trial, which focused on Asian patients with EGFR mutation-positive NSCLC, also demonstrated that a greater number of patients treated with this compound experienced improvements in global health status/QoL and various functioning scales compared to those receiving cisplatin/gemcitabine. nih.gov This study also highlighted a significant negative impact of disease progression on QoL, underscoring the clinical relevance of progression-free survival as an endpoint. nih.govnih.gov

This compound in Combination Therapy

To enhance the efficacy of this compound and overcome potential resistance mechanisms, researchers have explored its use in combination with other therapeutic agents.

Rationale for Combination Strategies

The rationale for combining this compound with other drugs stems from the complex signaling networks that drive tumor growth and the potential for tumors to develop resistance to single-agent therapies. nih.gov By targeting multiple pathways simultaneously, combination therapies aim to achieve a more potent and durable anti-tumor effect. oncotarget.com

Preclinical and clinical studies have provided a strong rationale for combining this compound with various classes of anti-cancer drugs, demonstrating synergistic antitumor activity.

With Chemotherapy: this compound has shown synergistic anticancer activity with chemotherapeutic agents that target thymidylate synthase, such as 5-fluorouracil and pemetrexed. This is potentially due to this compound's ability to reduce the expression of thymidylate synthase, making cancer cells more susceptible to these agents. tandfonline.com

With VEGFR Inhibitors: There is a clear biological rationale for combining EGFR inhibitors like this compound with agents that target the vascular endothelial growth factor (VEGF) pathway. The EGFR and VEGF signaling pathways are known to interact in promoting tumor growth and survival. tandfonline.com For instance, the combination of this compound with nintedanib, a multi-kinase VEGFR inhibitor, has shown strong tumor growth inhibition in preclinical models. tandfonline.com Similarly, combining this compound with the VEGF antibody bevacizumab is being explored to overcome resistance. nih.gov

With Other ErbB Inhibitors: Combining this compound with an EGFR antibody, such as ICR62, has been shown to potently inhibit the proliferation of colorectal cancer cells. This combination appears to have synergistic effects on the inhibition of EGFR, HER2, ErbB3, and downstream signaling pathways. tandfonline.com

With JAK/STAT Inhibitors: The JAK/STAT signaling pathway has been implicated in de novo resistance to this compound. Preclinical experiments have shown that combining this compound with a pan-JAK inhibitor can result in synergistic antitumor activity. tandfonline.com

With Anlotinib: In a case report, the combination of this compound and anlotinib, a multi-target TKI for tumor angiogenesis, demonstrated satisfactory efficacy in a lung adenocarcinoma patient with uncommon EGFR mutations. The rationale is that silencing VEGFR with anlotinib may suppress bypass activation during EGFR-TKI treatment. frontiersin.org

Overcoming Acquired Resistance

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. Research has identified several mechanisms by which tumors develop resistance to this compound and has explored strategies to overcome it.

In HER2-amplified gastric cancer, identified mechanisms of this compound resistance include MET amplification with AXL overexpression and Yes1 amplification. Preclinical studies have shown that combination therapy with this compound and the MET/AXL inhibitor cabozantinib can overcome resistance driven by MET amplification. For resistance mediated by Yes1 amplification, the Src inhibitor dasatinib (B193332) has demonstrated a strong antitumor effect. nih.gov

In the context of non-small cell lung cancer (NSCLC), various resistance mechanisms to this compound have been described. The most common is the secondary T790M mutation in the EGFR gene, which is found in approximately half of the cases of acquired resistance. aacrjournals.org Other identified mechanisms include:

KRAS amplification: Wild-type KRAS amplification and overexpression have been observed in this compound-resistant cell lines. nih.gov

Bypass signaling pathway activation: Increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) can promote insulin-like growth factor 1 receptor (IGF1R) activity and subsequent AKT phosphorylation, creating a bypass signal. nih.gov Other pathways implicated in resistance include MET amplification, increased signaling of fibroblast growth factor receptor 1 (FGFR1), and activation of the IL6R/JAK/STAT pathway. aacrjournals.orgnih.gov

Histological transformation: In some cases, lung adenocarcinoma can transform into small cell lung cancer or undergo epithelial-to-mesenchymal transition (EMT). aacrjournals.org

Strategies to counteract these resistance mechanisms are actively being investigated. For instance, in preclinical models, the combination of this compound with a MET inhibitor like crizotinib (B193316) has shown sensitivity in this compound-resistant cell lines with MET amplification. roche.com

Broader Pathway Inhibition

This compound is distinguished from first-generation EGFR-TKIs by its broader mechanism of action. It is a potent, irreversible pan-HER inhibitor that covalently binds to and blocks signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). nih.govnih.gov This irreversible binding leads to a sustained inhibition of the tyrosine kinase activity of these receptors. onclive.com

This broad-spectrum inhibition is effective against not only wild-type EGFR but also various activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. onclive.com Preclinical studies have demonstrated that this compound is more potent than first-generation EGFR-TKIs against these common mutations. nih.gov Furthermore, this compound has shown activity against the T790M resistance mutation in preclinical models, although higher concentrations are required. nih.govonclive.com

The inhibition of multiple ErbB family members may provide a more comprehensive blockade of tumor signaling pathways, potentially delaying the onset of resistance.

Combinations with Chemotherapeutic Agents

To enhance its antitumor activity, this compound has been evaluated in combination with various standard chemotherapeutic agents.

Paclitaxel

The combination of this compound and paclitaxel has been explored in several clinical trials. In a phase I study involving patients with advanced solid tumors, the maximum tolerated dose (MTD) was established for the combination. A phase II trial (LUX-Breast 2) investigated this compound alone and then in combination with paclitaxel for patients with HER2-positive breast cancer who had progressed on prior HER2-targeted therapies. The study demonstrated objective responses with the combination therapy. d-nb.infostanford.edu

TrialPhasePatient PopulationKey Findings
LUX-Breast 2IIHER2-positive metastatic breast cancer patients who progressed on prior HER2-targeted therapyObjective response rate of 31% in patients who received this compound plus paclitaxel in the second part of the study. d-nb.infostanford.edunih.gov
NCT00809133IAdvanced solid tumorsEstablished the MTD of this compound 40 mg daily with paclitaxel 80 mg/m² weekly. nih.gov

Pemetrexed and Carboplatin

The combination of this compound with pemetrexed and carboplatin has been investigated, particularly in the setting of osimertinib-resistant NSCLC. A phase II study (NEJ025B) evaluated this triplet combination in patients with EGFR-mutated NSCLC who had failed prior osimertinib (B560133) treatment. The study met its primary endpoint, demonstrating satisfactory efficacy. cancer.govcancer.gov Preclinical data also supports this combination, showing effectiveness in both parental and osimertinib-resistant cells. dana-farber.org

TrialPhasePatient PopulationKey Findings
NEJ025BIIEGFR mutation-positive, non-squamous advanced NSCLC refractory to first-line osimertinib6-month progression-free survival rate of 57.1%, objective response rate of 51.4%, and median progression-free survival of 8.2 months. cancer.govcancer.govnih.gov
UMIN000015582IEGFR-mutated NSCLC patients who progressed during first-generation EGFR-TKIsThe recommended dose of this compound was 20 mg/day. The overall response rate was 30% and median progression-free survival was 13.7 months. aacrjournals.org

Gemcitabine

The combination of this compound with gemcitabine has been studied in pancreatic and biliary tract cancers. A phase Ib trial evaluated this compound with gemcitabine and nab-paclitaxel in metastatic pancreatic ductal adenocarcinoma (mPDAC) to determine the MTD. researchgate.net In advanced biliary tract cancer, a phase I trial assessed this compound as an add-on to standard gemcitabine/cisplatin therapy. However, this study was discontinued due to a lack of efficacy signals in other indications. d-nb.info

TrialPhasePatient PopulationKey Findings
Phase 1bIbMetastatic pancreatic ductal adenocarcinoma (mPDAC)The MTD was established for this compound in combination with gemcitabine/nab-paclitaxel. The objective response rate was 36.4%. researchgate.net
NCT01679405IAdvanced biliary tract cancerThe trial was discontinued early. For the 9 patients enrolled, the median overall survival was 7.7 months and median progression-free survival was 6.0 months. d-nb.info

Combinations with Other Targeted Therapies

This compound has also been investigated in combination with other targeted agents to potentially enhance efficacy through dual pathway blockade.

Anti-EGFR Antibodies

The combination of this compound and cetuximab, an anti-EGFR monoclonal antibody, has been explored as a strategy for dual EGFR blockade. This combination has shown antitumor activity in patients with EGFR exon 20 insertion-positive NSCLC, a population generally resistant to EGFR TKIs. cancernetwork.comecancer.orgprnewswire.com A phase II trial (AFACET) demonstrated a disease control rate of 54% at 18 weeks in this patient population. cancernetwork.com

TrialPhasePatient PopulationKey Findings
AFACET (NCT03727724)IIAdvanced NSCLC with EGFR exon 20 insertion mutationsDisease control rate of 54% at 18 weeks, confirmed overall response rate of 32%, and median progression-free survival of 5.5 months. cancernetwork.comecancer.orgmedchemexpress.com
SWOG S1403IITreatment-naive EGFR-mutant NSCLCThe addition of cetuximab to this compound did not improve progression-free survival compared to this compound alone. ecancer.org

Nimotuzumab, another anti-EGFR monoclonal antibody, has been studied in combination with this compound in NSCLC patients with acquired resistance to first-generation EGFR TKIs. A phase Ib/II study showed that this combination had an acceptable safety profile and encouraging antitumor activity. nih.govnih.govnih.gov

TrialPhasePatient PopulationKey Findings
Phase Ib/IIIb/IIAdvanced NSCLC with acquired resistance to gefitinib or erlotinibOverall response rate of 23% and median progression-free survival of 4.0 months in the phase II part. nih.govwikipedia.org

Currently, there is a lack of published clinical trial data specifically evaluating the combination of this compound and panitumumab.

VEGFR Inhibitors

Nintedanib, a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR, has been combined with this compound in clinical trials for advanced solid tumors. A phase I study evaluated both continuous and intermittent dosing schedules of this compound with nintedanib and established the MTDs for these regimens. The combination showed a manageable safety profile and demonstrated antitumor activity. researchgate.netwikipedia.orgyoutube.comtargetedonc.com

TrialPhasePatient PopulationKey Findings
Phase IIAdvanced solid tumorsMTDs were this compound 30 mg continuously plus nintedanib 150 mg, and this compound 40 mg intermittently plus nintedanib 150 mg. Antitumor activity was observed, including partial and complete responses. wikipedia.org
TrialPhasePatient PopulationKey Findings
AfaBev-CS (jRCTs061180006)IIUntreated EGFR-mutated non-squamous NSCLCDid not show a significant improvement in progression-free survival with the combination compared to this compound alone.
jRCTs031190077IIEGFR-mutant NSCLC with osimertinib resistanceOngoing trial to evaluate efficacy and safety of the combination as salvage therapy.
PI3K/Akt/mTOR Pathway Inhibitors

The activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to EGFR inhibitors, including this compound. Preclinical studies have suggested that combining this compound with inhibitors of this pathway could be a promising strategy. For example, the dual PI3K and mTOR inhibitor PI-103 has shown synergistic inhibitory activity with this compound in NSCLC cell lines. nih.gov However, clinical data on the combination of this compound with PI3K/Akt/mTOR inhibitors is limited. One study noted that the mTOR inhibitor sirolimus demonstrated significant toxicity when combined with this compound. Further clinical investigation is needed to determine the feasibility and efficacy of such combinations.

SRC Kinase Inhibitors (e.g., Dasatinib)

Preclinical models have suggested that bypass activation of Src family kinases can be a mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). This has led to clinical investigations combining this compound with SRC kinase inhibitors like dasatinib.

Clinical Trial of this compound in Combination with Dasatinib

Trial IDPhaseCancer TypeKey FindingsReference
NCT01999985Phase 1/2EGFR-mutant Lung Cancer with acquired TKI resistanceNo objective responses observed. Prolonged stable disease (>6 months) in 26% of patients. Median PFS: 3.7 months. Reduced EGFR mutation and T790M allele frequency in cfDNA. nih.gov
Ras/Raf/MEK/ERK Pathway Inhibitors

The Ras/Raf/MEK/ERK pathway is a critical downstream signaling cascade of the ErbB family of receptors. However, inhibition of one pathway can sometimes lead to feedback activation of another, limiting therapeutic efficacy. For instance, MEK inhibitors can be less effective in KRAS-mutated tumors due to feedback activation of upstream EGFR, which reactivates the MAPK and PI3K-AKT pathways. nih.govoup.com This provides a strong rationale for combining this compound with MEK inhibitors.

This compound and Selumetinib: A phase I trial investigated the combination of this compound and the MEK inhibitor selumetinib in patients with KRAS-mutant colorectal, non-small cell lung (NSCLC), and pancreatic cancers. nih.govoup.com The study explored both continuous and intermittent dosing schedules. nih.govoup.comascopubs.orgresearchgate.net The clinical efficacy of the combination was limited; no objective responses were recorded, and the best outcome was stable disease for 221 days in one patient with NSCLC. nih.govoup.comascopubs.orgresearchgate.net The study concluded that while the combination is feasible, its limited anticancer activity does not support further development without better biomarkers for response. nih.govoup.com

This compound and Trametinib (B1684009): Preclinical research in NSCLC cell lines has explored the combination of this compound with the MEK inhibitor trametinib. nih.gov Studies found that while this compound alone inhibited ErbB family members and Akt, it led to an increase in ERK phosphorylation. nih.gov Conversely, trametinib inhibited ERK but induced Akt phosphorylation. nih.gov The combination of both drugs, however, successfully inhibited all of these signaling pathways, leading to a synergistic suppression of NSCLC cell proliferation. nih.gov This suggests that co-targeting the ErbB family and MEK/ERK pathways could be an effective therapeutic strategy for NSCLC. nih.gov

Research on this compound with MEK/ERK Pathway Inhibitors

CombinationStudy TypeCancer TypeKey FindingsReference
This compound + SelumetinibPhase 1 Clinical Trial (NCT02450656)KRAS-mutant Colorectal, NSCLC, Pancreatic CancerLimited clinical efficacy; no objective responses. Best response was stable disease for 221 days in an NSCLC patient. nih.govoup.comascopubs.orgresearchgate.net
This compound + TrametinibPreclinical (in vitro)Non-Small Cell Lung Cancer (NSCLC)Synergistic inhibition of cell proliferation by concurrently blocking ErbB, Akt, and ERK signaling pathways. nih.gov
JAK/STAT Pathway Inhibitors

The JAK/STAT signaling pathway is another avenue implicated in resistance to targeted therapies. Preclinical data suggesting that inhibiting the IL-6R/JAK1 signal transmission pathway could increase sensitivity to this compound prompted clinical investigation into this combination. clinicaltrials.gov

A phase Ib, open-label study evaluated the combination of this compound with the JAK1/2 selective inhibitor ruxolitinib in patients with EGFR-mutant NSCLC who had progressed on at least one prior EGFR-TKI. nih.gov The study enrolled 30 patients, 20 of whom had the T790M resistance mutation. nih.gov The combination was found to be tolerable, and no dose-limiting toxicities were observed even at the highest dose level. nih.gov The combination demonstrated modest clinical activity, with an objective response rate (ORR) of 23.3% and a disease control rate (DCR) of 93.3%. The median progression-free survival for patients receiving this combination was 4.9 months. nih.gov Preclinical studies also showed that the combination of ruxolitinib and this compound synergistically interacted to kill breast, lung, ovarian, and brain cancer cells, and significantly reduced mammary tumor growth in vivo. nih.gov

Clinical Trial of this compound in Combination with Ruxolitinib

Trial IDPhaseCancer TypeKey FindingsReference
NCT02145637Phase 1bEGFR-mutant NSCLC with acquired resistance to EGFR-TKIsObjective Response Rate (ORR): 23.3%. Disease Control Rate (DCR): 93.3%. Median Progression-Free Survival (PFS): 4.9 months. nih.gov
IGF-1R Inhibitors

Activation of the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway has been identified as a contributor to acquired resistance to this compound in NSCLC cells harboring the T790M mutation. nih.gov This has made the combination of this compound with IGF-1R inhibitors a subject of research.

In preclinical studies using this compound-resistant NSCLC cell lines (H1975), researchers found that activation of IGF-1R signaling contributed to the resistance. nih.govnih.gov The concurrent inhibition of both IGF-1R and EGFR was shown to overcome this resistance both in vitro and in vivo. nih.gov Combination treatment with this compound and the small molecule IGF-1R inhibitor, linsitinib (B1684704), demonstrated greater than additive effects on tumor growth in H1975 xenograft models. nih.gov Inhibiting IGF-1R, either with a small molecule inhibitor or through shRNA knockdown, was sufficient to sensitize the resistant cells to this compound and induce apoptosis. nih.govnih.gov These findings suggest that targeting multiple receptor signaling pathways, specifically the combination of EGFR and IGF-1R inhibition, is a potential strategy to prevent or overcome resistance to this compound. nih.govnih.gov

Preclinical Research on this compound with IGF-1R Inhibitors

CombinationStudy TypeCancer ModelKey FindingsReference
This compound + LinsitinibIn vitro & In vivo (Xenograft)This compound-resistant NSCLC cells (H1975)Combination showed greater than additive effects on tumor growth. Concurrent inhibition of IGF-1R and EGFR overcame this compound resistance. nih.govnih.gov
This compound + IGF-1R shRNAIn vitroThis compound-resistant NSCLC cellsIGF-1R knockdown sensitized resistant cells to this compound and induced apoptosis. nih.govnih.gov
Other ErbB Inhibitors

Given that this compound is an irreversible pan-ErbB family blocker, combining it with other agents that target this family, such as monoclonal antibodies, has been explored as a strategy for dual blockade to enhance efficacy and overcome resistance.

This compound and Trastuzumab: Trastuzumab is a monoclonal antibody targeting HER2. The combination of this compound and trastuzumab has been investigated in patients with HER2-positive cancers. A phase I study was conducted to determine the maximum tolerated dose of this combination in patients with advanced or metastatic HER2-positive breast cancer. aacrjournals.org Another phase I trial explored the combination in patients with HER2-positive metastatic cancer with a focus on managing diarrhea. nih.gov However, the phase III LUX-Breast 1 trial, which compared this compound plus vinorelbine to trastuzumab plus vinorelbine in HER2-positive metastatic breast cancer patients who had progressed on trastuzumab, was stopped early due to an unfavorable benefit-risk assessment in the this compound arm. johnshopkins.edu

Clinical Trials of this compound with Other ErbB Inhibitors

CombinationPhaseCancer TypeKey FindingsReference
This compound + CetuximabPhase 1bEGFR-mutant NSCLC with acquired resistanceOverall Response Rate (ORR): 29%. Similar efficacy in T790M-positive and T790M-negative tumors. tandfonline.com
This compound + CetuximabPhase 2Metastatic Colorectal Cancer (KRAS wild-type)This compound was inferior to cetuximab. Median PFS: 46.0 days (this compound) vs. 144.5 days (Cetuximab). nih.gov
This compound + Trastuzumab (+ Vinorelbine)Phase 3 (LUX-Breast 1)HER2-positive Metastatic Breast CancerTrial stopped due to unfavorable benefit-risk for the this compound arm. Median PFS: 5.5 months (this compound arm) vs. 5.6 months (Trastuzumab arm). johnshopkins.edu
This compound + NimotuzumabPhase 1/2EGFR-mutant NSCLC with acquired resistanceOverall Response Rate (ORR): 23%. Median PFS: 4.0 months. aacrjournals.org
Multi-kinase Inhibitors (e.g., Anlotinib)

Combining this compound with multi-kinase inhibitors that target other critical pathways, such as angiogenesis, represents another therapeutic strategy. Anlotinib is an oral multi-targeted tyrosine kinase inhibitor that acts on VEGFR, PDGFR, FGFR, and c-Kit. proquest.com

Clinical evidence for this combination comes from case reports. One report detailed a 68-year-old patient with lung adenocarcinoma harboring a rare HER2 p.Asp769Tyr mutation who, after multiple lines of treatment, achieved a durable response of 10 months to the combination of this compound and anlotinib. proquest.comd-nb.infonih.govresearchgate.net Another case report described a patient with NSCLC and uncommon compound EGFR L858M/L861R mutations who was treated with first-line this compound plus anlotinib. nih.gov This patient showed a significant partial response after 24 days of treatment and achieved a progression-free survival exceeding 12 months, suggesting this combination could be a viable option for patients with rare EGFR mutations. nih.gov These cases suggest that the dual targeting of ErbB family receptors by this compound and angiogenesis pathways by anlotinib may provide synergistic benefits in specific patient populations.

Case Reports of this compound in Combination with Anlotinib

Cancer TypePatient Mutation ProfileKey OutcomeReference
Lung AdenocarcinomaHER2 p.Asp769Tyr mutationDurable response of 10 months after multiple prior treatments. proquest.comd-nb.infonih.govresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)Compound EGFR L858M/L861R mutationsSignificant partial response; progression-free survival exceeded 12 months. nih.gov

Combinations with Immunotherapy (e.g., Immune Checkpoint Inhibitors like Pembrolizumab)

The combination of targeted therapy and immunotherapy is an area of active investigation, with the goal of leveraging distinct but potentially synergistic anti-tumor mechanisms. This compound has been studied in combination with the PD-1 inhibitor pembrolizumab.

A phase II trial (LUX-Lung IO/Keynote 497) was initiated to evaluate this compound in combination with pembrolizumab for patients with locally advanced or metastatic squamous cell carcinoma (SqCC) of the lung who had progressed after platinum-based chemotherapy. ntb.noascopubs.orgprnewswire.com The rationale is that both agents have demonstrated meaningful activity as monotherapies in this patient population, and their combination could offer a synergistic effect. ntb.noprnewswire.com

Furthermore, a phase Ib study evaluated this combination in patients with EGFR-mutant NSCLC who had progressed on previous EGFR TKI therapy. nih.gov The study enrolled 11 patients and determined the maximum tolerated dose to be 40 mg of this compound daily with 200 mg of pembrolizumab every 21 days. nih.gov The combination showed modest activity in this heavily pretreated population. nih.govlarvol.com Of the 10 patients assessable for response, there were two partial responses and seven instances of stable disease. nih.gov The study also noted that the combination led to proinflammatory changes in immune cell subsets in both tissue and blood, which were associated with antitumor activity. nih.gov

Clinical Trials of this compound in Combination with Pembrolizumab

Trial IDPhaseCancer TypeKey FindingsReference
NCT03157089 (LUX-Lung IO/Keynote 497)Phase 2Squamous Cell Carcinoma (SqCC) of the LungTrial initiated to evaluate objective response rate, disease control, and survival outcomes. ascopubs.org
NCT02364609Phase 1bEGFR-mutant NSCLC with acquired resistance to EGFR-TKIsModest activity observed. Response: 2 partial responses, 7 stable disease (out of 10 assessable patients). nih.gov

Real-World Evidence and Observational Studies

Real-world evidence from observational studies plays a crucial role in complementing data from randomized controlled trials, providing insights into the effectiveness and usage of this compound in broader, more diverse patient populations encountered in routine clinical practice. These studies have largely affirmed the efficacy of this compound in patients with epidermal growth factor receptor (EGFR) mutation-positive non-small cell lung cancer (NSCLC), including those with characteristics that are often underrepresented in clinical trials.

Observational studies have also shed light on the management of patients in real-world settings. For instance, a study of 133 patients in a real-world clinical practice showed that the most common starting doses of this compound were 40 mg (37.6%), 30 mg (29.3%), and 20 mg (26.3%) once daily. amegroups.org Interestingly, the objective response rate (ORR) was significantly higher with starting doses of less than 40 mg compared to 40 mg. amegroups.org This suggests that dose adjustments, often necessitated by adverse events in a real-world setting, may not compromise efficacy. researchgate.netresearchgate.net

The table below summarizes key findings from a selection of real-world and observational studies on this compound.

Study/CohortNumber of PatientsKey Patient PopulationKey Findings
Korean Real-World Study422First-line advanced EGFR mutation-positive NSCLCMedian OS: 48.6 months; Median PFS: 20.2 months. nih.gov
Korean Retrospective Study703First-line EGFR-mutant NSCLC with and without baseline brain metastasisClinically meaningful effectiveness in patients with baseline brain metastases. nih.gov
Malaysian Observational Study85First-line EGFR-mutant advanced NSCLCORR: 76.5%; DCR: 95.3%; Median PFS: 14.2 months. researchgate.net
SPACE Study42Advanced squamous cell lung cancer post-chemotherapy and immunotherapyORR: 16.2%; DCR: 59.5%; Median PFS: 2.6 months. nih.gov
Chinese Observational Study88Advanced NSCLC with EGFR mutationsORR: 54.5%; DCR: 92.0%; Median PFS: 14.2 months. ascopubs.org

Real-world data has also been instrumental in understanding resistance mechanisms to this compound. In a Chinese observational study of 88 patients, 65.4% of patients who progressed on this compound were found to harbor the T790M mutation. ascopubs.org A larger study of 635 patients treated with this compound reported a T790M positive rate of 54.2% after progression. iiarjournals.org These findings have significant implications for subsequent treatment strategies, particularly the use of third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.

The GioTag study, a global observational study, provided real-world evidence on the sequential use of this compound followed by osimertinib in patients who developed the T790M resistance mutation. nih.gov Interim results from this study, which included 203 patients, showed a median OS of 41.3 months. targetedonc.com For patients with tumors harboring an exon 19 deletion, the median OS was even longer at 45.7 months. targetedonc.com These findings support the viability of this sequential treatment strategy in a real-world setting.

Furthermore, real-world evidence has confirmed the activity of this compound against certain uncommon EGFR mutations. nih.gov An analysis of 693 cases from a database demonstrated the effect of this compound in patients with NSCLC harboring uncommon EGFR mutations, providing valuable information for treatment decisions in this specific patient population. biomedicine.video While active against mutations like G719X, L861Q, and S768I, this compound showed less activity in tumors with de novo T790M and exon 20 insertion mutations. cancernetwork.com

The following table details the outcomes of this compound in patients with uncommon EGFR mutations based on a pooled analysis of the LUX-Lung 2, 3, and 6 trials.

EGFR Mutation GroupNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Group 1 (G719X, L861Q, S768I)3871.1%10.7 months19.4 months
Group 2 (de novo T790M)1414.3%2.9 months14.9 months
Group 3 (Exon 20 insertions)238.7%2.7 months9.2 months

Data from a pooled analysis of LUX-Lung 2, 3, and 6 trials. cancernetwork.com

Biomarkers in Afatinib Therapy

Predictive Biomarkers for Response

The most well-established predictive biomarkers for response to afatinib are activating mutations in the EGFR gene, particularly deletions in exon 19 and the L858R point mutation in exon 21. nih.govamegroups.org These mutations, often referred to as common or classical mutations, account for approximately 80-90% of all EGFR mutations. oup.com Clinical trials have consistently shown that patients with tumors harboring these mutations derive significant benefit from first-line treatment with this compound.

In the LUX-Lung 3 trial, patients with EGFR-mutated metastatic NSCLC treated with this compound had a median progression-free survival (PFS) of 11.1 months, compared to 6.9 months for those receiving standard chemotherapy. ascopost.com When focusing on patients with common mutations (exon 19 deletions or L858R), the median PFS with this compound was even more pronounced at 13.6 months. ascopost.comtargetedonc.com Similarly, the LUX-Lung 6 trial, which enrolled Asian patients, demonstrated a median PFS of 11.0 months with this compound versus 5.6 months with chemotherapy. targetedonc.com

Table 1: Efficacy of this compound in Patients with Common EGFR Mutations

Trial Patient Population Treatment Arms Median PFS (this compound) Median PFS (Chemotherapy) Hazard Ratio (HR)
LUX-Lung 3 Global, EGFR mutation+ This compound vs. Pemetrexed/Cisplatin (B142131) 11.1 months 6.9 months 0.58
LUX-Lung 3 (Common Mutations) Global, Exon 19 del or L858R This compound vs. Pemetrexed/Cisplatin 13.6 months 6.9 months 0.47
LUX-Lung 6 Asian, EGFR mutation+ This compound vs. Gemcitabine (B846)/Cisplatin 11.0 months 5.6 months 0.28

PFS: Progression-Free Survival

Beyond the common mutations, this compound has shown efficacy in patients with certain uncommon EGFR mutations, which represent approximately 10-15% of all EGFR mutations. oup.com A pooled analysis of the LUX-Lung 2, 3, and 6 trials demonstrated this compound's activity in patients with tumors harboring G719X, L861Q, and S768I mutations. mdpi.comnih.gov

In this analysis, patients with these major uncommon mutations who received this compound as a first-line therapy had a median time to treatment failure (TTF) of 10.8 months. mdpi.com The objective response rates (ORR) for patients with G719X, L861Q, and S768I mutations were 78%, 56%, and 100%, respectively. mdpi.com Another study reported median PFS values of 13.8 months for G719X, 8.2 months for L861Q, and 14.7 months for S768I. nih.gov A retrospective multicenter study in Taiwan of 90 patients with major uncommon EGFR mutations (G719X, L861Q, or S768I) treated with first-line this compound reported an ORR of 63.3% and a median PFS of 17.3 months. nih.gov

Table 2: this compound Efficacy in Major Uncommon EGFR Mutations (First-Line Treatment)

Mutation Objective Response Rate (ORR) Median Time to Treatment Failure (TTF) Median Progression-Free Survival (PFS)
G719X 63.4% - 78% mdpi.com 14.7 months mdpi.com 13.8 months nih.gov
L861Q 56% - 59.6% mdpi.com 10.0 months mdpi.com 8.2 months nih.gov
S768I 62.5% - 100% mdpi.com 15.6 months mdpi.com 14.7 months nih.gov

Data from multiple studies are presented as ranges where applicable.

Mutations in the ERBB2 gene, which encodes for the HER2 protein, are found in approximately 2-4% of NSCLC cases. nih.gov As an irreversible pan-ErbB family inhibitor, this compound has been investigated for its activity against HER2-mutant NSCLC. nih.gov

EGFR amplification, an increase in the number of copies of the EGFR gene, has also been explored as a potential predictive biomarker for this compound response. In a biomarker analysis of the LUX-Head & Neck 1 trial in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC), EGFR amplification was associated with improved outcomes with this compound compared to methotrexate. nih.gov

Patients with EGFR-amplified tumors who were treated with this compound had a longer progression-free survival (PFS) compared to those treated with methotrexate. nih.gov The combination of p16-negative status and EGFR amplification identified a subgroup of patients who appeared to achieve a more clinically meaningful benefit from this compound. nih.gov

The status of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein, has been investigated as a potential biomarker for this compound therapy. In the same biomarker analysis of the LUX-Head & Neck 1 trial, patients with tumors exhibiting high PTEN expression (PTEN-high) showed a more pronounced benefit from this compound compared to methotrexate. nih.gov While high PTEN expression was generally associated with poorer outcomes regardless of treatment, the benefit of this compound was greater in this subgroup. nih.gov

The expression level of HER3 (ErbB3) has also been evaluated as a predictive biomarker. In the LUX-Head & Neck 1 trial analysis, patients with low HER3 expression (HER3-low) demonstrated improved disease control rates when treated with this compound compared to methotrexate. nih.gov Preclinical studies have suggested that HER3 expression can be associated with resistance to EGFR-targeted therapies, and this compound's ability to inhibit the entire ErbB family may be beneficial in this context. nih.gov

Biomarkers for Resistance Development

Despite initial responses, most tumors eventually develop resistance to this compound. The emergence of specific molecular alterations is a hallmark of this process.

The acquisition of a secondary mutation in exon 20 of the EGFR gene, T790M, is a primary mechanism of acquired resistance to this compound, similar to its role in resistance to first-generation EGFR-TKIs. nih.govnih.gov This mutation increases the affinity of the EGFR receptor for ATP, thereby reducing the inhibitory effect of the drug.

The frequency of T790M acquisition in patients progressing on first-line this compound has been reported in multiple studies, with rates generally ranging from 39% to 43% in tissue re-biopsies. nih.govfrontiersin.org A systematic review and meta-analysis suggested that the T790M mutation rate was significantly lower in patients treated with this compound (39% in tissue) compared to those treated with gefitinib (B1684475) (49%) or erlotinib (47%). frontiersin.org Notably, one study found that patients who acquired the T790M mutation had a significantly longer median progression-free survival on this compound (11.9 months) compared to those who did not (4.5 months), suggesting that T790M-mediated resistance may arise in tumors that are more indolent or have a more sustained initial response. nih.gov

Study/AnalysisPatient PopulationSample TypeT790M Frequency Post-AfatinibCitation
Multi-institutional study (Japan)EGFR-TKI naïve NSCLCTissue Re-biopsy43.2% (16/37) nih.gov
Network Meta-AnalysisNSCLCTissue Biopsy39% frontiersin.org
Network Meta-AnalysisNSCLCPlasma Biopsy33% frontiersin.org
Liquid Biopsy StudyT790M-negative at baselinectDNA / Re-biopsy40.0% (6/15) nih.gov

Amplification of the MET proto-oncogene is another well-established mechanism of acquired resistance to EGFR TKIs, including this compound. nih.gov MET amplification provides a "bypass" signaling pathway, activating downstream effectors like PI3K/Akt and MAPK, thus allowing cancer cells to survive and proliferate despite the continued inhibition of EGFR by this compound.

The tumor suppressor gene TP53 is one of the most frequently mutated genes in human cancers, including NSCLC. Co-occurring TP53 mutations at baseline in patients with EGFR-mutated NSCLC are being investigated for their prognostic significance during TKI therapy.

Changes in Downstream Signaling Pathways

This compound's therapeutic efficacy is rooted in its ability to modulate critical downstream signaling pathways that are often dysregulated in cancer. By irreversibly inhibiting members of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), this compound effectively blocks the molecular cascades that drive tumor cell proliferation, survival, and invasion. The two principal signaling pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways. Monitoring the changes in these pathways can serve as a valuable biomarker for treatment response.

The inhibition of EGFR and HER2 by this compound prevents their autophosphorylation, a critical step in initiating downstream signaling. This leads to a reduction in the activation of key effector proteins within the PI3K/AKT/mTOR and MAPK/ERK pathways. oncotarget.com The constitutive activation of these pathways is a hallmark of many cancers, contributing to uncontrolled cell growth and resistance to apoptosis. nih.gov

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound treatment has been shown to significantly suppress this pathway. This inhibition is evidenced by a marked decrease in the phosphorylation of key signaling molecules. For instance, studies have demonstrated that this compound leads to a significant reduction in the phosphorylation of Akt. nih.gov As Akt is a central node in this pathway, its dephosphorylation has cascading effects, ultimately leading to the downregulation of the entire PI3K/AKT signaling cascade. nih.gov

Research in non-small cell lung cancer (NSCLC) cell lines has provided quantitative evidence of this inhibition. Treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of Akt, as well as downstream effectors such as S6 kinase (S6K) and S6 ribosomal protein. nih.gov This suppression of the PI3K/AKT/mTOR pathway is a key mechanism through which this compound exerts its anti-proliferative effects. nih.gov

Modulation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway plays a pivotal role in regulating cell division, differentiation, and survival. nih.gov The effect of this compound on this pathway can be more complex. In many instances, this compound treatment leads to the inhibition of ERK1/2 phosphorylation, a key indicator of pathway inactivation. nih.gov This inhibition is a direct consequence of blocking the upstream signaling from EGFR and HER2.

The table below summarizes the observed changes in the phosphorylation status of key downstream signaling proteins following this compound treatment in preclinical studies.

Cell LineTreatment Concentrationp-Akt Levelp-ERK1/2 Levelp-S6K Levelp-S6 LevelReference
A5492.5 µMDecreasedNo significant changeDecreasedDecreased nih.gov
A5495.0 µMDecreasedNo significant changeDecreasedDecreased nih.gov
A54910 µMDecreasedIncreasedDecreasedDecreased nih.gov
NCI-H522Dose-dependentDecreasedIncreasedDecreasedDecreased nih.gov
T24Dose-dependentDecreasedDecreasedNot ReportedNot Reported nih.gov

This table is interactive. Users can sort and filter the data by clicking on the column headers.

Downstream Signaling Molecules as Biomarkers

The changes in these downstream signaling pathways hold promise as biomarkers to predict and monitor the response to this compound therapy. For example, the baseline activation status of the PI3K/AKT pathway may influence a tumor's sensitivity to this compound. researchgate.netnih.gov Furthermore, monitoring the levels of phosphorylated proteins such as p-Akt and p-ERK in tumor biopsies or circulating tumor DNA before and after treatment could provide an early indication of therapeutic efficacy. tandfonline.com

A quantitative proteomics study analyzing patient-derived tumor tissues treated with this compound revealed significant decreases in the phosphorylation of multiple proteins within the EGFR signaling network, including GAB1, SHC1, PTPN11, MAPK1 (ERK2), and MAPK3 (ERK1), with fold changes ranging from a 2-fold to a 10-fold decrease compared to control. nih.gov This highlights the potential of phosphoproteomic profiling to identify patient-specific signaling networks and potential resistance mechanisms. nih.gov

The table below presents quantitative data on the fold change in phosphorylation of specific downstream signaling proteins in response to this compound treatment in tumor tissues.

ProteinPhosphorylation SiteLog2 Fold Change (this compound vs. Control)Reference
GAB1Multiple-1 to -3 nih.gov
SHC1Multiple-1 to -2.5 nih.gov
PTPN11 (SHP2)Multiple-1 to -2 nih.gov
MAPK1 (ERK2)Multiple-1 to -1.5 nih.gov
MAPK3 (ERK1)Multiple-1 to -1.5 nih.gov

This table is interactive. Users can sort and filter the data by clicking on the column headers.

Methodological Considerations in Afatinib Research

Study Designs in Preclinical Research

Preclinical research for afatinib primarily utilizes in vitro cell culture models and in vivo animal models to evaluate its efficacy, understand its molecular mechanisms, and identify potential resistance pathways before human trials.

In vitro studies involve exposing various cell lines to this compound to assess its impact on cell growth, proliferation, apoptosis, and signaling pathways. For instance, this compound has been shown to inhibit cell growth in nasopharyngeal carcinoma (NPC) cell lines in a dose-dependent manner, inducing cell cycle arrest at the S and G2/M phases and significantly inhibiting epidermal growth factor (EGF)-induced activation of EGFR and its downstream signaling factors dovepress.com. Studies on NSCLC cell lines, such as PC-9, which harbor EGFR-activating mutations, have been instrumental in understanding this compound's direct cellular effects and in generating this compound-resistant cell lines through stepwise dose escalation methods to investigate acquired resistance mechanisms nih.govjove.com. The A549 NSCLC cell line, active against mutated EGFR, has also been used to investigate this compound's effect on cell death and HSPA5 mRNA levels iiarjournals.org. Similarly, triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468 have been used to investigate gene expression changes and clonal dynamics in response to this compound journaljpri.combiorxiv.org. Kinase assays have demonstrated this compound's ability to inhibit wild-type EGFR and HER2 with low IC50 values (0.5 nM and 14 nM, respectively) fda.gov.

In vivo animal models , predominantly mouse xenograft and transgenic models, are crucial for studying this compound's effects within a living system. Nude mice bearing wild-type EGFR or HER2-overexpressing tumor cell lines have been used to demonstrate this compound's ability to inhibit in vivo tumor growth fda.gov. For instance, this compound has been tested in NPC tumor xenografts in mice, showing modest inhibition of tumor growth as a single agent and significant inhibition when combined with gemcitabine (B846) dovepress.com. Transgenic mouse models with EGFR exon 19 deletion mutations have demonstrated that this compound is more effective than gefitinib (B1684475) in prolonging survival and suppressing pEGFR and pHER2 for longer periods aacrjournals.org. Orthotopic murine models of NSCLC are also employed to assess the efficacy of this compound, both as a single agent and in combination with other targeted therapies like osimertinib (B560133), particularly in the context of overcoming tumor relapse and studying resistance mechanisms researchgate.netplos.org. Han Wistar rats and Göttingen minipigs have served as primary models for toxicology studies of this compound fda.gov.

Clinical Trial Designs

Clinical trials evaluating this compound employ a range of designs across different phases to establish its efficacy, safety, and optimal use in patient populations.

Phase I trials focus on determining the maximum tolerated dose (MTD) and evaluating the drug's safety profile and pharmacokinetics in a small group of patients. An example includes a phase I dose-escalation trial using a 3+3 design to determine the MTD of this compound in combination with postoperative radiation therapy, with or without weekly docetaxel (B913), for patients with squamous cell carcinoma of the head and neck (SCCHN) nih.gov. Another phase I study investigated this compound with bevacizumab as first-line therapy for advanced non-squamous NSCLC harboring EGFR mutation umin.ac.jp.

Phase II trials further evaluate the drug's efficacy and safety in a larger patient group with a specific disease. These trials often employ single-arm designs or randomized comparisons. For this compound, phase II studies have explored its efficacy in advanced cancers with EGFR, HER2, or HER3 mutations, using optimal Simon's two-stage designs with objective response rate (ORR) as a primary endpoint asco.org. Another phase II trial investigated low-dose this compound maintenance treatment in patients with EGFR-mutated NSCLC, with 1-year progression-free survival (PFS) rate as the primary endpoint nih.govumin.ac.jp. The ASCENT trial is a single-arm phase II study assessing induction and consolidation this compound with chemoradiation for stage III EGFR-mutant NSCLC oup.com. The ALPHA study, a single-arm phase II study with a Simon's 2-stage design, evaluated this compound combined with pembrolizumab (B1139204) for recurrent or metastatic SCCHN, with ORR as the primary endpoint aacrjournals.org.

Head-to-Head Comparisons directly compare this compound with other existing therapies, often first-generation EGFR tyrosine kinase inhibitors (TKIs), to establish its comparative effectiveness. The LUX-Lung 7 trial was the first global, head-to-head phase IIb trial comparing this compound (a second-generation TKI) to gefitinib (a first-generation TKI) in treatment-naïve patients with EGFR mutation-positive NSCLC. This trial assessed co-primary endpoints of PFS by independent review, time to treatment failure, and OS, demonstrating that this compound significantly reduced the risk of lung cancer progression compared to gefitinib ntb.noprnewswire.com. Another head-to-head study, "Heat on Beat," is a randomized, open-label, multicenter phase II study comparing initial treatment with this compound and osimertinib in treatment-naïve patients with advanced or recurrent EGFR-mutant NSCLC, with co-primary endpoints of 3-year survival rate and characterization of the immune environment nih.gov.

Advanced Genomic and Proteomic Profiling in Research

Advanced molecular profiling techniques are integral to this compound research, providing insights into genetic alterations, gene expression patterns, and protein dynamics that influence drug response and resistance.

Next-Generation Sequencing (NGS) plays a crucial role in identifying specific genetic mutations that predict response to this compound and in unraveling mechanisms of acquired resistance. NGS can detect common and uncommon EGFR mutations, as well as co-occurring genetic alterations ersnet.orgnih.govfrontiersin.orgersnet.org. For example, in patients with advanced lung adenocarcinoma harboring EGFR mutations, NGS has been used to retrospectively collect pre- and post-afatinib treatment specimens to identify co-occurring alterations (e.g., TP53, MUC16, USH2A, SNYE1, RECQL4, FAT1) and acquired resistance mechanisms like EGFR p.T790M, amplification of MET, ERBB2, KRAS, EGFR, cell cycle-regulated genes, MDM2, and PTEN alterations ersnet.orgnih.goversnet.orgersnet.org. NGS is also used in companion genomic analyses of plasma circulating cell-free DNA (cfDNA) and extracellular vesicle DNA (evDNA) to identify promising plasma biomarkers for this compound monotherapy nih.gov. In SCCHN, targeted DNA sequencing using large gene panels (e.g., 571 genes) has been used on baseline biopsies to identify predictive genomic biomarkers of this compound efficacy aacrjournals.org.

Gene expression analysis provides insights into the transcriptional changes induced by this compound treatment, aiding in the identification of affected pathways and potential biomarkers. Techniques such as real-time PCR and RNA sequencing (RNAseq) are commonly employed. For instance, gene expression profiling of triple-negative breast cancer cells (MDA-MB-231) treated with this compound revealed significant differential expression of several genes involved in breast cancer carcinogenesis. This analysis identified phosphoinositide-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK as pathways impacted by this compound journaljpri.com. RNA sequencing has also been used to analyze changes in gene expression in gastric cancer cell lines after this compound treatment, revealing effects on signaling and cell cycle pathways nih.gov. Furthermore, gene expression analysis using panels like the NanoString PanCancer Immune Profiling Panel has been applied in clinical studies (e.g., ALPHA study) to investigate how this compound affects tumor antigen presentation and immune activation in the tumor microenvironment aacrjournals.org. Single-cell transcriptomics combined with cellular barcoding has been used to reconstruct subclonal dynamics and identify pre-existing this compound-tolerant cells with elevated gene expression levels of genes like IGFBP2 in TNBC biorxiv.org. Differential gene expression analysis is also used to identify potential drug resistance genes, such as BIRC5 in NSCLC nih.gov.

Proteomic analysis, including phosphoproteomics, provides a comprehensive view of protein expression levels and post-translational modifications (especially phosphorylation) that are critical for understanding this compound's mechanism of action and resistance. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative mass spectrometry has been used to characterize alterations in the proteome and phosphoproteome upon acquired resistance to EGFR TKIs, including this compound uu.nlaacrjournals.org. This approach allows for the assessment of changes in protein expression and tyrosine phosphorylation as cancer cells develop adaptive resistance to this compound uu.nl. Chemoproteomic methods, involving probe-labeled proteins and mass spectrometry, have also been applied to identify cellular targets of this compound beyond just kinases, including non-kinase proteins genesandcancer.com. Proteomic analyses have investigated the alteration of proteome, kinome, and phosphoproteome profiles of NSCLC cells during this compound treatment, revealing adaptive mechanisms involving Ca2+/calmodulin-related signaling and adhesion signaling pathways mdpi.com. Luminex analysis has been used for time-resolved phosphoprotein analysis of downstream intracellular kinases following this compound treatment in gastric cancer cell lines nih.gov.

Bioinformatic Approaches in Data Analysis

The vast and complex datasets generated from genomic, transcriptomic, and proteomic profiling require sophisticated bioinformatic approaches for meaningful interpretation.

In gene expression analysis, bioinformatic tools are used for functional enrichment analysis to identify significantly enriched pathways and gene ontology terms affected by this compound journaljpri.comnih.gov. Software like Ingenuity Pathway Analysis (IPA) can identify regulatory networks pertinent to cell cycle, cancer, and cellular growth, as well as impacted pathways like PI3K/Akt and MAPK/ERK journaljpri.com. Bioinformatics also facilitates the correlation of DNA and RNA alterations with metabolic response and survival data in clinical trials aacrjournals.org.

For proteomic data, bioinformatics helps in the identification of protein targets, the analysis of protein networks, and the interpretation of changes in protein expression and phosphorylation states uu.nlaacrjournals.orgmdpi.com. Computational analyses are integrated with single-cell transcriptomics to reconstruct subclonal dynamics and predict drug sensitivity based on reconstructed mechanisms of resistance biorxiv.org. Bioinformatic analysis can also suggest enhancement of antigen presentation machinery in the tumor microenvironment following this compound treatment, as observed in studies combining this compound with immunotherapy aacrjournals.org. The LinkedOmics database is an example of a resource used with bioinformatic tools to derive biological insights from multi-omics data, including analyses of kinase targets, miRNA targets, and transcription factor targets for genes relevant to this compound resistance nih.gov.

Future Directions in Afatinib Research

As the landscape of targeted therapies for cancer continues to evolve, research into the second-generation irreversible ErbB family blocker, afatinib, is exploring new avenues to optimize its clinical utility. Future investigations are focused on novel combination strategies, the identification of more precise biomarkers, its role in overcoming resistance to other targeted therapies, its interaction with the tumor microenvironment, and optimal therapeutic sequencing.

Q & A

Basic Research Question: How should researchers design a Phase III clinical trial to evaluate afatinib's efficacy in EGFR-mutant NSCLC?

Methodological Answer:
Phase III trials for this compound should include patients with confirmed EGFR mutations (e.g., exon 19 deletions, L858R) via validated molecular testing. Stratification factors should include mutation subtype and race (Asian vs. non-Asian) to control for genetic and ethnic heterogeneity . The comparator arm should use platinum-based chemotherapy (e.g., cisplatin/pemetrexed), with progression-free survival (PFS) as the primary endpoint assessed by independent review. Secondary endpoints should include overall survival (OS), tumor response rates, adverse event (AE) profiles, and patient-reported outcomes (PROs) such as cough, dyspnea, and pain control . For example, LUX-Lung 3 demonstrated a median PFS of 11.1 months for this compound vs. 6.9 months for chemotherapy (HR 0.58) .

Basic Research Question: What is the recommended methodology for managing this compound-related adverse events (AEs) in clinical trials?

Methodological Answer:
Proactive AE management should involve dose reductions (e.g., from 40 mg to 30 mg/day) for grade ≥3 toxicities (e.g., diarrhea, rash, stomatitis). Predefined protocols for supportive care (e.g., loperamide for diarrhea, topical steroids for rash) and regular patient monitoring (e.g., biweekly assessments during dose escalation) are critical. In the LUX-Lung 3 trial, 53.4% of patients required dose reductions due to AEs, yet PROs still favored this compound over chemotherapy . Researchers should document AE resolution timelines and correlate these with treatment interruptions to optimize tolerability .

Advanced Research Question: How can next-generation sequencing (NGS) clarify mechanisms of acquired resistance to this compound in EGFR-mutant NSCLC?

Methodological Answer:
NGS should be performed on pre-treatment and post-progression tumor samples or circulating tumor DNA (ctDNA) to identify resistance mechanisms. Key targets include EGFR T790M (detected in ~40% of this compound-resistant cases) and C797S mutations, as well as off-target alterations (e.g., BRAF V600E, MET amplification) . Liquid biopsy protocols using droplet digital PCR (ddPCR) enable real-time monitoring of T790M allele frequency, which correlates with treatment response . For example, T790M-positive patients transitioning to osimertinib had prolonged PFS (median 10.3 months vs. 1.4 months in T790M-negative cases) .

Advanced Research Question: How do researchers reconcile contradictory data on this compound's survival benefits vs. toxicity risks?

Methodological Answer:
Risk-benefit analyses should weigh PFS/OS improvements against severe AEs (e.g., 17% grade ≥3 diarrhea, 4 treatment-related deaths in this compound trials vs. none in chemotherapy arms) . Statistical models (e.g., Cox proportional hazards) should adjust for covariates like mutation subtype (Del19 patients derive greater OS benefit: HR 0.47) . Meta-analyses pooling LUX-Lung 3/6 data show a survival advantage for Del19 patients (median OS 33.3 months with this compound vs. 21.1 months with chemotherapy) . Researchers must stratify toxicity data by dose adjustments and patient subgroups (e.g., elderly populations).

Basic Research Question: What clinical endpoints are most relevant for evaluating this compound's activity against uncommon EGFR mutations?

Methodological Answer:
For uncommon mutations (e.g., G719X, S768I, L861Q), prioritize objective response rate (ORR) and disease control rate (DCR) over PFS due to smaller sample sizes. Post-hoc analyses of LUX-Lung trials reported ORRs of 60–78% for G719X/L861Q/S768I mutations . In vitro models comparing this compound with gefitinib/osimertinib should assess IC50 values; this compound showed superior potency against G719X (IC50 1.6 nM vs. 18.4 nM for osimertinib) .

Advanced Research Question: How can researchers optimize sequential therapy with this compound followed by osimertinib?

Methodological Answer:
Design observational studies tracking time on treatment (TOT), defined as the interval from this compound initiation to osimertinib discontinuation. In one study, median TOT was 27.7 months for Del19 patients . Protocolized T790M monitoring via ctDNA every 8–12 weeks enables timely transition to osimertinib. Patients with T790M/C797S co-mutations may require combination therapies (e.g., cetuximab + osimertinib), as C797S reduces osimertinib PFS (median 6.9 vs. 10.3 months in C797S-negative cases) .

Basic Research Question: What statistical methods are appropriate for meta-analyses of this compound's efficacy across trials?

Methodological Answer:
Use random-effects models to account for heterogeneity across studies (e.g., LUX-Lung 3/6 vs. LUX-Lung 7). Pool hazard ratios (HRs) for PFS/OS and odds ratios (ORs) for ORR/DCR. For safety, calculate incidence rates (e.g., 12% pooled ORR for this compound post-1st-gen TKI failure) . Funnel plots and Egger’s regression assess publication bias, while subgroup analyses explore mutation-specific effects (e.g., Del19 HR 0.47 for PFS) .

Advanced Research Question: How does this compound's irreversible ErbB inhibition influence preclinical study design?

Methodological Answer:
In vitro studies should compare this compound with reversible inhibitors (e.g., gefitinib) using cell lines expressing EGFR T790M or HER2 mutations. X-ray crystallography and mass spectrometry confirm covalent binding to EGFR/HER2 . Dose-response assays (e.g., EC50 for ErbB4 inhibition: 1 nM) and synergy studies with anti-ErbB antibodies (e.g., cetuximab) are critical for combination therapy development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afatinib
Reactant of Route 2
Reactant of Route 2
Afatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.